Product packaging for fz-2 protein(Cat. No.:CAS No. 149748-10-7)

fz-2 protein

Cat. No.: B1178942
CAS No.: 149748-10-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Frizzled Receptor Family in Wnt Signaling

The Frizzled receptor family comprises atypical G protein-coupled receptors that serve as primary receptors for Wnt ligands mdpi.comwikipedia.org. The Wnt signaling pathway is a highly conserved network of signal transduction pathways critical for numerous developmental processes and adult tissue homeostasis wikipedia.orgbiorxiv.org. Upon binding of a Wnt ligand to a Frizzled receptor, a signal is transmitted to the intracellular phosphoprotein Dishevelled (Dvl), which is essential for activating downstream pathways wikipedia.orgwikipedia.orgsdbonline.org.

Frizzled receptors share common structural features, including an N-terminal signal peptide, a highly conserved extracellular cysteine-rich domain (CRD), a variable-length linker region, a seven-pass transmembrane domain, and a variable-length C-terminal tail mdpi.comrndsystems.com. The extracellular CRD is approximately 120 amino acids long and contains 10 invariant cysteines, playing a crucial role in Wnt ligand binding rndsystems.comnih.gov. The seven transmembrane domains are characteristic of G protein-coupled receptors nih.gov. The intracellular C-terminal tail contains potential phosphorylation sites and interacts with downstream signaling molecules like Dishevelled nih.gov.

Wnt signaling can activate three main pathways: the canonical Wnt/β-catenin pathway, the noncanonical planar cell polarity (PCP) pathway, and the noncanonical Wnt/calcium pathway wikipedia.orgwikipedia.orgfrontiersin.org. While most Frizzled receptors are coupled to the canonical pathway, leading to β-catenin accumulation and target gene activation, some members, including Fz2, are also implicated in noncanonical pathways wikipedia.orgrndsystems.comnih.govuniprot.org. The specific pathway activated can depend on the Wnt ligand, the Frizzled receptor involved, and the presence of co-receptors like LRP5/6 or ROR2 mdpi.comwikipedia.orgfrontiersin.org.

Evolutionary Conservation and Orthologs of Fz2

Frizzled proteins, including Fz2, are highly conserved across a wide range of animal species, from sponges to humans wikipedia.orgsdbonline.orgnih.gov. This evolutionary conservation underscores their fundamental role in metazoan development and cellular processes wikipedia.orgsdbonline.orgnih.gov.

Studies have identified Frizzled orthologs in diverse organisms, including Drosophila melanogaster, Caenorhabditis elegans, zebrafish, chicken, sea urchin, and Hydra vulgaris sdbonline.orgnih.gov. In Drosophila, Frizzled-2 (Dfz2) is a well-characterized member of the family and has been instrumental in understanding Frizzled function sdbonline.orgnih.govpnas.org. Mammalian genomes typically encode ten Frizzled homologs, which are thought to have arisen from four ancestral Frizzled genes present before the Bilateria/Cnidaria split biorxiv.orgfrontiersin.org. These ancestral groups are often referred to as FZD I, II, III, and IV, with mammalian Fz2 belonging to the FZD I group along with Fz1, Fz3, Fz6, and Fz7 frontiersin.org.

The high degree of amino acid sequence identity in key domains, such as the cysteine-rich domain and the seven transmembrane segments, highlights the selective pressure to maintain their structure and function throughout evolution sdbonline.orgrndsystems.com. For instance, human and mouse Frizzled-2 share 100% amino acid identity rndsystems.com. This conservation allows for insights gained from studying Fz2 in model organisms to be relevant to understanding its function in humans.

Research in butterflies has shown that the homolog of frizzled2 (fz2) is the primary receptor for the WntA ligand, instructing wing pattern formation, and that fz2 knockout phenocopies WntA loss-of-function effects biorxiv.orgbiologists.comresearchgate.net. This highlights the conserved role of Fz2 in receiving specific Wnt signals in different developmental contexts across species.

Properties

CAS No.

149748-10-7

Molecular Formula

C10H14BrN3O4S

Synonyms

fz-2 protein

Origin of Product

United States

Molecular Architecture and Domain Functionality of Fz2

Fz2 Protein Domain Organization and Topography

The Fz2 protein, like other members of the Frizzled family, is an integral membrane protein characterized by a conserved modular structure. This architecture comprises three principal domains: an extracellular N-terminal Cysteine-Rich Domain (CRD), a seven-pass transmembrane (7TM) domain, and an intracellular C-terminal cytoplasmic tail. nih.govsdbonline.org This distinct organization dictates the receptor's ability to bind Wnt ligands and transduce signals across the cell membrane.

Fz2 Protein Domain Overview
DomainLocationKey FeaturesPrimary Function
Cysteine-Rich Domain (CRD) Extracellular~120-125 amino acids with 10 conserved cysteines. nih.govWnt ligand binding. nih.gov
Transmembrane (TM) Domain IntramembraneSeven alpha-helical segments spanning the membrane.Signal transduction across the cell membrane.
Cytoplasmic Tail IntracellularContains conserved motifs, including the KTXXXW motif.Interaction with intracellular signaling proteins like Dishevelled. nih.gov

Extracellular Cysteine-Rich Domain (CRD) and Ligand Interaction

The N-terminal extracellular region of Fz2 features a highly conserved Cysteine-Rich Domain (CRD), which is the primary binding site for Wnt ligands. nih.gov This domain, approximately 120-125 amino acids in length, is characterized by a specific pattern of ten conserved cysteine residues that form five disulfide bonds, creating a unique three-dimensional structure essential for ligand recognition and binding. wikipedia.orgnih.gov The interaction between the Wnt ligand and the Fz2 CRD is a critical first step in the activation of the Wnt signaling cascade. The specificity of this interaction, determining which of the 19 Wnt proteins bind to Fz2, is a key aspect of regulating distinct downstream cellular responses. stanford.edubiorxiv.org

Transmembrane Domain Topology and Structure-Function Relationships

The central region of the Fz2 protein consists of seven hydrophobic alpha-helices that span the cell membrane, a characteristic feature of G protein-coupled receptors (GPCRs). nih.gov These transmembrane segments are connected by alternating intracellular and extracellular loops. While a high-resolution crystal structure of the full-length Fz2 transmembrane domain is not yet available, homology modeling and computational simulations provide insights into its structure and function. nih.govnih.gov The arrangement of these helices is crucial for transmitting the signal from the extracellular ligand-binding event to the intracellular signaling machinery. The transmembrane domain is not merely a passive anchor but is believed to undergo conformational changes upon ligand binding, which are essential for receptor activation. nih.gov

Cytoplasmic Tail and Intracellular Signaling Modulations

The C-terminal portion of the Fz2 protein extends into the cytoplasm and serves as a critical interface for downstream signaling components. A key feature of this cytoplasmic tail is a highly conserved KTXXXW motif located proximal to the seventh transmembrane helix. nih.gov This motif is essential for the interaction with the PDZ domain of the phosphoprotein Dishevelled (Dvl), a central hub in Wnt signaling. nih.gov The recruitment of Dvl to the Fz2 receptor is a pivotal event that initiates the intracellular signaling cascade, leading to the modulation of gene expression. The cytoplasmic tail's specific amino acid sequence and post-translational modifications, such as phosphorylation, are thought to play a crucial role in determining the specificity of the downstream signaling pathway, be it the canonical β-catenin pathway or the non-canonical planar cell polarity (PCP) pathway. researchgate.netnih.gov

Conformational Dynamics and Receptor Activation Mechanisms

The activation of the Fz2 receptor is a dynamic process involving significant conformational changes that are initiated by the binding of a Wnt ligand. These structural rearrangements are fundamental to the receptor's ability to transduce signals across the cell membrane and engage with intracellular effector proteins.

Ligand-Induced Conformational Changes in Fz2

Upon binding of a Wnt ligand to the extracellular CRD, the Fz2 receptor is thought to undergo a series of conformational changes that propagate through the transmembrane domain to the intracellular cytoplasmic tail. biorxiv.orgnih.gov While the precise nature of these changes in Fz2 is still under active investigation, studies on the broader Frizzled family using techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) have provided valuable insights. nih.govacs.orgnih.gov These studies suggest that ligand binding induces rearrangements in the extracellular domains, which in turn lead to conformational shifts in the transmembrane helices and the intracellular loops. These dynamic alterations are believed to create a binding site for intracellular signaling partners, such as Dishevelled, thereby initiating the downstream signaling cascade. biorxiv.orgnih.gov

Role of Conserved Residues in Fz2 Receptor Activation

Specific amino acid residues that are conserved across the Frizzled family play critical roles in the activation of the Fz2 receptor. The ten conserved cysteines in the CRD are indispensable for maintaining the structural integrity of the ligand-binding pocket. nih.gov Within the transmembrane domain, conserved residues are likely involved in stabilizing the receptor's inactive state and in facilitating the conformational switch to an active state upon ligand binding. nih.gov

Of particular importance is the KTXXXW motif in the cytoplasmic tail. Mutational analyses have demonstrated that this motif is essential for the recruitment of Dishevelled and the subsequent activation of the canonical Wnt/β-catenin signaling pathway. nih.gov For instance, a study on a human Fz2 mutation, Trp548, which truncates the C-terminal tail and removes part of this conserved motif, showed a reduced ability to interact with Dishevelled and a consequent impairment of Wnt signaling. researchgate.net

Key Conserved Residues and Motifs in Fz2 Activation
Residue/MotifDomainFunctional Significance
10 Conserved Cysteines Cysteine-Rich Domain (CRD)Form disulfide bonds crucial for the structural integrity of the Wnt binding site. nih.gov
KTXXXW motif Cytoplasmic TailEssential for binding to the PDZ domain of Dishevelled and activating the canonical Wnt/β-catenin pathway. nih.gov
Tryptophan (Trp) at position 548 Cytoplasmic TailA specific residue within the Dishevelled interaction domain; its mutation to a stop codon (Trp548) impairs Dvl binding and Wnt signaling. researchgate.net

Chemical Compound Terminology

Compound Name
Frizzled-2 (Fz2)
Wnt
Dishevelled (Dvl)
β-catenin

Post-Translational Modifications and Their Impact on Fz2 Function

The functionality of the Frizzled-2 (Fz2) receptor is intricately regulated by a variety of post-translational modifications (PTMs). These modifications, which occur after the protein has been synthesized, can influence the receptor's stability, localization, and its ability to transduce signals. The primary PTMs identified for the broader Frizzled family, and with evidence pertaining to Fz2, include proteolytic cleavage, phosphorylation, glycosylation, and ubiquitination. These enzymatic alterations are crucial for modulating the cellular response to Wnt ligands.

Fz2 Receptor Cleavage and Fragment Generation

A significant post-translational event regulating Fz2 function is its proteolytic cleavage, a process extensively studied in Drosophila. This cleavage is not a mechanism of degradation but rather a critical step in a novel signaling pathway that involves the translocation of a receptor fragment to the nucleus.

Upon activation by its ligand, Wingless (Wg), the Fz2 receptor is internalized from the cell surface via endocytosis. pnas.org The endocytosed receptor is then transported in vesicles towards the perinuclear region of the cell. pnas.org This trafficking from the synapse to the nucleus is facilitated by the PDZ domain-containing protein dGRIP. pnas.org

In the perinuclear area, the Fz2 receptor undergoes intramembrane cleavage. This proteolytic event is mediated by the γ-secretase complex, an enzyme also implicated in the processing of other transmembrane proteins like the amyloid precursor protein. nih.gov The cleavage liberates the C-terminal intracellular domain of Fz2 (termed Fz2-C) from the rest of the receptor. nih.govnih.gov

Following its cleavage, the Fz2-C fragment is actively imported into the nucleus. nih.gov This nuclear import is a selective process mediated by the nuclear import factors Importin-beta11 and Importin-alpha2. nih.gov Inside the nucleus, the Fz2-C fragment is believed to participate in regulating gene transcription, thereby influencing developmental processes, particularly the maturation and growth of the postsynaptic membrane at the neuromuscular junction. nih.govnih.govresearchgate.net The failure of this cleavage and nuclear import process leads to significant defects in synaptic development. pnas.orgnih.gov

EnzymeCleavage Site/DomainGenerated FragmentFunctional Impact
γ-secretase complexIntramembrane domainFz2 C-terminal fragment (Fz2-C)Release of Fz2-C for nuclear import, promotion of postsynaptic development and maturation. nih.govresearchgate.net
--Fz2 N-terminal fragmentRemains in the perinuclear region after cleavage. researchgate.net

Other Enzymatic Modifications Affecting Fz2 Activity

Beyond proteolytic cleavage, other enzymatic modifications play a crucial role in fine-tuning Fz2 activity and its participation in Wnt signaling pathways. These modifications primarily affect the receptor's stability at the cell surface and its interaction with downstream signaling components.

Phosphorylation: Like other members of the G protein-coupled receptor superfamily, Frizzled receptors possess canonical motifs for phosphorylation in their cytoplasmic domains, particularly the C-terminal tail. frontiersin.orgnih.gov These sites are targets for protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Casein Kinase II. frontiersin.orgnih.gov Phosphorylation is a key mechanism for regulating receptor function. frontiersin.org In the context of Fz2, studies in neuroblastoma cells have shown that the knockout of FZD2 leads to a significant increase in the phosphorylation of PKC, suggesting an intricate regulatory feedback loop involving Fz2 and this kinase. nih.gov

Glycosylation: The extracellular N-terminal domain of Frizzled receptors undergoes N-linked glycosylation. uni.lu This modification is generally essential for the proper folding, maturation, and transport of transmembrane receptors to the plasma membrane. researchgate.netnih.gov While specific studies on Fz2 glycosylation are limited, this PTM is critical for other Frizzled family members, where it ensures their stability and ability to interact with Wnt ligands. researchgate.netnih.gov

Ubiquitination: Frizzled receptor levels at the cell surface are dynamically controlled by ubiquitination, the attachment of ubiquitin proteins. Fz2 can be mono-ubiquitylated, which acts as a signal for its internalization. embopress.org Following endocytosis, the ubiquitinated receptor can be targeted for degradation in the lysosome or be deubiquitylated and recycled back to the plasma membrane. embopress.orgnih.gov The deubiquitylating enzyme UBPY (USP8) plays a critical role in this recycling process. By removing ubiquitin from Fz2, UBPY promotes its return to the cell surface, thereby increasing the cell's responsiveness to Wnt signals. embopress.orgnih.gov This balance between ubiquitination and deubiquitylation is a key determinant of the intensity and duration of Wnt signaling. nih.gov

ModificationEnzymes InvolvedAffected Domain/ResiduesFunctional Impact
PhosphorylationPKA, PKC, Casein Kinase IICytoplasmic loops and C-terminal tailRegulation of receptor signaling and activity; Fz2 may influence PKC phosphorylation levels. frontiersin.orgnih.govnih.gov
GlycosylationGlycosyltransferasesExofacial N-terminusPresumed to be important for receptor maturation, stability, and transport to the cell surface. uni.luresearchgate.net
Ubiquitination/ DeubiquitinationE3 Ubiquitin Ligases (e.g., ZNRF3/RNF43 for other Fzds), UBPY/USP8 (Deubiquitinase)Cytoplasmic loopsRegulates receptor internalization, degradation, and recycling, thereby controlling cell surface levels and responsiveness to Wnt. nih.govembopress.orgnih.gov

Gene Expression and Transcriptional Regulation of Fz2

Genomic Organization of FZD2 (Human) and fz2 (Drosophila) Genes

The genomic architecture of the FZD2 and fz2 genes provides the foundational blueprint for their expression. In humans, the FZD2 gene is located on the long arm of chromosome 17, specifically in the q21.31 region. A notable feature of the human FZD2 gene is that it is intronless, meaning its coding sequence is continuous without being interrupted by non-coding intervening sequences. This genomic arrangement is relatively uncommon in the human genome and may have implications for the speed and regulation of its expression.

In the fruit fly, Drosophila melanogaster, the fz2 gene resides on the left arm of chromosome 3. Unlike its human counterpart, the Drosophila fz2 gene contains introns, with evidence suggesting the presence of at least three exons that are spliced together to form the mature messenger RNA (mRNA) transcript.

Below is a summary of the genomic organization for both genes:

GeneOrganismChromosomal LocationExon Count
FZD2Human17q21.311
fz2Drosophila melanogaster3L3

Transcriptional Control Mechanisms of Fz2 Expression

The expression of Fz2 is a highly dynamic process, regulated by a complex interplay of developmental cues, tissue-specific factors, and signaling pathways.

Developmental Stage-Specific Expression Patterns

The expression of Fz2 is tightly regulated throughout the developmental stages of an organism. In humans, FZD2 shows high levels of expression in fetal tissues, particularly in the kidney and lung, underscoring its importance in the organogenesis of these vital structures. medlineplus.gov Studies in mice have revealed that Fzd2 is ubiquitously expressed in both the ectoderm and mesenchyme of the emerging limb buds at embryonic day 9.5, with expression persisting as development progresses.

In Drosophila, the expression of fz2 becomes segmentally repeated around stage 9 of embryogenesis. This striped pattern is crucial for the proper establishment of segment polarity during embryonic development. nih.gov The absence of both fz and fz2 function leads to a failure in maintaining the striped expression of the segment polarity gene engrailed, highlighting their redundant and essential roles in this process. researchgate.net

Tissue-Specific Fz2 Expression Profiling

In adult organisms, Fz2 expression is maintained in a variety of tissues, suggesting its continued role in tissue homeostasis and function. In humans, notable levels of FZD2 expression are found in the adult colon and ovary. medlineplus.gov Furthermore, FZD2 is expressed in various cell types within the healthy human spinal cord, including astrocytes and neurons. nih.gov

Studies in adult mice have shown that Fzd2 has a broad cell-type distribution in the liver, with expression detected in hepatocytes and a variety of non-parenchymal cells. wikipedia.org In Drosophila, fz2 is expressed in the wing imaginal disc, where it plays a critical role in wing development. nih.govsemanticscholar.org

The expression of FZD2 is also frequently altered in disease states, particularly in cancer. Overexpression of FZD2 has been observed in various cancers, including medulloblastomas, where its expression is associated with a proliferative status. jensenlab.org

Regulatory Elements and Transcription Factor Interactions Influencing Fz2 Expression (e.g., Engrailed)

The precise spatial and temporal expression of Fz2 is orchestrated by the interaction of cis-regulatory elements, such as promoters and enhancers, with trans-acting transcription factors. In humans, several potential transcription factor binding sites have been identified in the promoter region of the FZD2 gene, including those for AP-2alpha, c-Ets-1, and CUTL1. genecards.org Databases such as GeneHancer have cataloged numerous promoter and enhancer regions associated with the FZD2 gene. genecards.org

A well-characterized example of transcriptional regulation of fz2 comes from studies in Drosophila. The homeodomain transcription factor Engrailed has been shown to be a direct repressor of fz2 expression. nih.gov In wild-type embryos, fz2 is expressed in cells just anterior to the engrailed-expressing cells. In engrailed mutant embryos, the expression domain of fz2 expands posteriorly, confirming the repressive role of Engrailed. nih.gov Chromatin immunoprecipitation assays have further established that Engrailed binds directly to a specific regulatory fragment near the fz2 gene. nih.gov

Feedback Regulation of Fz2 Expression by Wnt Signaling

The expression of Fz2 is not only controlled by developmental programs but is also subject to feedback regulation by the Wnt signaling pathway itself. This feedback loop plays a crucial role in modulating the cellular response to Wnt ligands.

In the developing wing imaginal disc of Drosophila, Wg (the Drosophila homolog of Wnt) signaling actively represses the transcription of fz2. researchgate.net This creates a gradient of Fz2 receptor expression, with lower levels near the source of Wg and higher levels further away. This negative feedback is critical for shaping the Wg morphogen gradient. High levels of Fz2 have been shown to stabilize the Wg protein, and by repressing fz2 expression, the Wnt pathway ensures a properly graded signal. researchgate.net

Similarly, in butterflies, WntA signaling has been observed to repress the expression of fz2 during wing pattern formation. nih.gov This suggests that the negative feedback regulation of Fz2 by Wnt signaling is an evolutionarily conserved mechanism.

This intricate feedback mechanism allows for a fine-tuning of the cellular sensitivity to Wnt signals, ensuring a robust and precise developmental outcome.

Subcellular Localization and Intracellular Trafficking of Fz2

Membrane Localization Determinants of Fz2

The spatial distribution of Fz2 on the plasma membrane is a critical factor in dictating its signaling output. Unlike its counterpart, Frizzled-1 (Fz1), which predominantly localizes to the apical regions of polarized cells, Fz2 exhibits a distinct and more widespread distribution.

Basolateral vs. Apical Distribution and Signaling Specificity

In polarized epithelial cells, such as those found in Drosophila imaginal discs, Fz2 is characteristically distributed along the basolateral membrane. nih.govnih.govgrantome.compnas.orgnih.gov This localization is in stark contrast to Fz1, which is preferentially found at apical junctional complexes. nih.govgrantome.compnas.orgnih.gov This differential subcellular localization plays a direct role in determining the signaling specificity of these two receptors.

The basolateral positioning of Fz2 is associated with its primary role in the canonical Wnt/β-catenin signaling pathway. nih.govnih.govgrantome.com Conversely, the apical localization of Fz1 favors its engagement in the planar cell polarity (PCP) pathway. nih.govnih.govgrantome.com Studies have shown that forcing Fz1 to the basolateral membrane can inhibit its PCP signaling activity, while mislocalizing Fz2 apically can interfere with canonical Wnt signaling. nih.gov This suggests that the subcellular compartment in which the receptor resides is a key determinant of its functional coupling to downstream signaling cascades.

ReceptorPredominant Localization in Polarized EpitheliaPrimary Signaling Pathway
Fz2 BasolateralCanonical Wnt/β-catenin
Fz1 ApicalPlanar Cell Polarity (PCP)

Role of Fz2 Cytoplasmic Tail in Subcellular Targeting

The distinct subcellular localization of Fz2 is largely dictated by sequences within its cytoplasmic tail. nih.govnih.govgrantome.com Chimeric receptor studies, where the cytoplasmic tails of Fz1 and Fz2 were swapped, have demonstrated that the Fz2 C-terminal domain contains the necessary information to direct a basolateral distribution and prevent apical accumulation. nih.govgrantome.com

Specifically, sequences within the Fz2 cytoplasmic tail appear to actively block the receptor's transport to or retention at the apical membrane. nih.govnih.govgrantome.com This targeting mechanism ensures that Fz2 is available for interaction with its ligand, Wingless (Wg), at the basolateral surface, the primary site of canonical Wnt signaling initiation in these tissues. nih.gov The precise motifs within the Fz2 tail responsible for this basolateral targeting are a subject of ongoing investigation.

Fz2 Receptor Endocytosis and Internalization Mechanisms

Upon ligand binding, the Fz2 receptor is internalized from the plasma membrane through endocytosis. This process is not merely for signal termination but represents a crucial step in the propagation of certain Wnt signals, particularly those involving nuclear translocation of receptor fragments.

Ligand-Dependent Internalization Pathways

The internalization of Fz2 is a ligand-dependent process. pnas.orgnih.gov Binding of the Wnt ligand, Wingless (Wg), to Fz2 at the postsynaptic membrane of the Drosophila neuromuscular junction (NMJ) triggers the endocytosis of the receptor. pnas.orgnih.gov This initial step is critical for the subsequent trafficking of the receptor to intracellular compartments.

While the precise endocytic machinery involved in Fz2 internalization is still being fully elucidated, evidence suggests the involvement of established endocytic pathways. In the context of Wnt signaling, Frizzled receptors can be internalized through clathrin-mediated endocytosis. elifesciences.org This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex.

Components Involved in Fz2 Endosome Trafficking (e.g., GRIP)

Following internalization, Fz2-containing endosomes are actively transported within the cell. A key protein implicated in the trafficking of Fz2 is the Drosophila homolog of Glutamate Receptor-Interacting Protein (dGRIP), a multi-PDZ domain-containing scaffolding protein. nih.govpnas.org

dGRIP is essential for the transport of endocytosed Fz2 receptors from the postsynaptic region to the perinuclear area. nih.govpnas.org Studies have shown that in the absence of dGRIP, internalized Fz2 accumulates at the postsynaptic membrane and fails to reach the nucleus, leading to synaptic defects that mimic those seen in wg and dfz2 mutants. nih.govpnas.org dGRIP is found on Golgi and trafficking vesicles, and it colocalizes with Fz2 in these compartments, suggesting a direct role in guiding the movement of Fz2-containing vesicles along microtubule tracks. pnas.org

ComponentFunction in Fz2 Trafficking
Wingless (Wg) Ligand that triggers Fz2 internalization. pnas.orgnih.gov
dGRIP Scaffolding protein required for the transport of endocytosed Fz2 to the perinuclear region. nih.govpnas.org

Nuclear Translocation of Fz2 Fragments and Associated Mechanisms (e.g., Frizzled Nuclear Import Pathway)

A fascinating aspect of Fz2 signaling is the cleavage of the receptor and the subsequent translocation of its C-terminal fragment into the nucleus. This process, known as the Frizzled Nuclear Import (FNI) pathway, represents a direct line of communication from the cell surface to the nucleus. grantome.compnas.orgnih.govresearchgate.net

Upon arrival in the perinuclear region, the Fz2 receptor is cleaved. pnas.orgnih.govresearchgate.net This cleavage event separates the C-terminal intracellular domain from the rest of the receptor. While the N-terminal portion remains in the perinuclear space, the C-terminal fragment (Fz2-C) is actively imported into the nucleus. nih.govresearchgate.net

The nuclear import of Fz2-C is a regulated process that requires the function of specific nuclear import factors. nih.govnih.gov Studies have identified Importin-β11 and Importin-α2 as being essential for the translocation of Fz2-C into the nucleus. nih.govnih.gov In the absence of these importins, Fz2-C accumulates in the cytoplasm near the nucleus but fails to enter, leading to developmental defects. nih.gov This selective import mechanism underscores the specificity of the FNI pathway. Once inside the nucleus, Fz2-C is thought to participate in the regulation of gene expression related to synapse development and maturation. nih.govgrantome.comnih.govresearchgate.net

ComponentRole in Frizzled Nuclear Import (FNI)
Fz2-C (C-terminal fragment) The portion of the Fz2 receptor that is cleaved and translocates to the nucleus. nih.govpnas.orgnih.govresearchgate.net
Importin-β11 A nuclear import factor required for the translocation of Fz2-C into the nucleus. nih.govnih.gov
Importin-α2 A nuclear import factor that partners with Importin-β11 to mediate Fz2-C nuclear import. nih.govnih.gov

Fz2 in Wnt Signaling Pathways

Fz2 as a Core Component of Canonical Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is fundamental for gene expression regulation that drives cell fate decisions. Fz2 is an integral component of the receptor complex that initiates this cascade.

The initiation of the canonical Wnt pathway is contingent upon the binding of a Wnt ligand to a receptor complex on the cell surface. nih.gov This complex is composed of a Frizzled (Fz) receptor and a member of the low-density lipoprotein receptor-related protein family, specifically LRP5 or LRP6. nih.govnih.gov In this context, Fz2 acts as a primary receptor for canonical Wnt ligands, such as Wnt3a. proquest.comnih.gov The binding of Wnt to the cysteine-rich domain (CRD) of Fz2 facilitates the recruitment of the LRP5/6 co-receptor, leading to the formation of a ternary Wnt-Fz2-LRP5/6 complex. nih.govnih.gov This event is the cornerstone of the canonical pathway's activation, creating a "signalosome" at the plasma membrane. nih.gov

Receptor ComponentFamily/TypeRole in Complex Formation
Frizzled-2 (Fz2) G-protein-coupled receptor (GPCR)Primary Wnt ligand binding
LRP5/6 Low-density lipoprotein receptor-related proteinCo-receptor, essential for canonical signal transduction mdpi.com

Upon the formation of the Wnt-Fz2-LRP5/6 complex, the signal is transduced across the plasma membrane, leading to the recruitment and activation of the cytoplasmic phosphoprotein Dishevelled (Dsh). nih.govnih.gov Dsh is a key scaffolding protein that acts as a central node in Wnt signaling, and its activation is a critical step downstream of Fz2. nih.gov The formation of the receptor complex causes Dsh to bind to the Fz2 receptor. triyambak.org This interaction is crucial for relaying the Wnt signal to the downstream components of the pathway. nih.govnih.gov

In the absence of a Wnt signal, a "destruction complex" actively phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov This complex is comprised of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3β (GSK-3β). origene.com The activation of the Wnt-Fz2-LRP5/6-Dsh signaling axis leads to the inhibition of this destruction complex. researchgate.net Dsh recruits the destruction complex to the plasma membrane, where Axin directly interacts with the cytoplasmic tail of LRP5/6. researchgate.net This sequestration of the destruction complex prevents GSK-3β from phosphorylating β-catenin. nih.govmdpi.com

With GSK-3β inhibited, β-catenin is no longer targeted for degradation and consequently accumulates in the cytoplasm. nih.govnih.gov This stabilized β-catenin is then able to translocate into the nucleus. nih.govelifesciences.org The precise mechanism of β-catenin's nuclear import is an area of active research, but it is a critical step for the culmination of the canonical Wnt signal. nih.govmiami.edu

Once inside the nucleus, β-catenin acts as a transcriptional co-activator. It binds to transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family, which are bound to Wnt-responsive elements (WREs) in the promoter regions of target genes. nih.govnih.gov This interaction displaces transcriptional repressors and recruits co-activators, leading to the transcription of Wnt target genes. nih.gov These genes are involved in a wide array of cellular processes, including proliferation and differentiation. nih.gov

Target GeneFunction
CYCLIN D1 Cell cycle progression (G1 phase) nih.gov
c-MYC Cell cycle progression and proliferation nih.gov
AXIN2 Negative feedback regulator of the Wnt pathway nih.gov
MMP7 Matrix metallopeptidase involved in tissue remodeling
PDK1 Pyruvate dehydrogenase kinase 1, involved in metabolism nih.gov

Fz2 in Non-Canonical Wnt Signaling Pathways

In addition to its role in the canonical pathway, Fz2 is a crucial receptor in the β-catenin-independent, or non-canonical, Wnt signaling pathways. nih.govproquest.com These pathways are diverse and regulate processes such as cell polarity and migration. frontiersin.org Fz2 can be activated by non-canonical Wnt ligands, such as Wnt5a. proquest.comnih.gov

The two major non-canonical pathways involving Fz2 are the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.

Planar Cell Polarity (PCP) Pathway: This pathway is essential for establishing coordinated cell polarity within a tissue plane. The activation of Fz2 by a Wnt ligand, in conjunction with co-receptors like ROR1/2 or Ryk, can trigger a cascade involving the activation of small GTPases such as Rho and Rac, and the c-Jun N-terminal kinase (JNK). origene.compnas.org This ultimately leads to cytoskeletal rearrangements and the establishment of cell polarity. origene.com

Wnt/Ca2+ Pathway: The binding of Wnt5a to Fz2 can activate G-proteins, which in turn stimulate phospholipase C (PLC). nih.govresearchgate.net PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). origene.comnih.gov IP3 triggers the release of intracellular calcium (Ca2+), which can then activate calcium-sensitive enzymes such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). origene.comresearchgate.netresearchgate.net This pathway is involved in regulating cell fate and migration. origene.com

Interestingly, some Wnt ligands, like Wnt5a, can act as antagonists of the canonical pathway by competing with canonical Wnts (like Wnt3a) for binding to Fz2, thereby inhibiting β-catenin signaling. nih.govembopress.org

Fz2 and Planar Cell Polarity (PCP) Pathway

The Planar Cell Polarity (PCP) pathway is essential for establishing coordinated cell orientation within the plane of an epithelium, a process critical for tissue morphogenesis during embryonic development. nih.govplos.org The Fz2 receptor is a key component in this pathway, helping to translate extracellular Wnt cues into changes in the cellular architecture.

The signaling specificity of Frizzled receptors is a critical aspect of Wnt pathway regulation. In Drosophila, Fz and Fz2 exhibit distinct subcellular localizations that contribute to their signaling outcomes. Fz is primarily found at the subapical region at adherens junctions, which favors its role in the PCP pathway. In contrast, Fz2 is distributed more broadly across the plasma membrane, including the basolateral side, a localization more associated with canonical Wnt signaling. nih.gov This differential localization is a key factor in how Fz2 can be involved in both canonical and non-canonical signaling, with its recruitment to specific membrane domains influencing the downstream pathway that is activated. nih.gov The activation of the PCP pathway by Fz receptors occurs independently of the LRP5/6 co-receptors that are essential for the canonical Wnt/β-catenin pathway. nih.gov

Upon Wnt binding, Fz2 recruits the cytoplasmic protein Dishevelled (Dsh). nih.govresearchgate.net Dsh acts as a crucial scaffold protein, and its activation marks a key divergence point between the canonical and non-canonical Wnt pathways. nih.gov In the context of the PCP pathway, Dsh activation by the Wnt/Fz2 complex initiates a signaling cascade that involves small GTPases of the Rho family. nih.gov

Specifically, Dsh can activate Rho through its interaction with Daam1 (Dishevelled associated activator of morphogenesis 1). nih.gov Activated Rho, in turn, stimulates Rho-associated kinase (ROCK), which plays a significant role in regulating the cytoskeleton. nih.govmdpi.com Concurrently, Dsh can also lead to the activation of another small GTPase, Rac. nih.govresearchgate.net Activated Rac can then stimulate Jun N-terminal kinase (JNK) signaling. nih.govresearchgate.netresearchgate.net The coordinated activation of the Rho/ROCK and Rac/JNK pathways downstream of Fz2 and Dsh is essential for the cytoskeletal rearrangements that drive changes in cell polarity and coordinated cell movements. nih.gov

ComponentFunction in Fz2-mediated PCP Signaling
Dishevelled (Dsh) Recruited by Fz2 upon Wnt binding; acts as a scaffold to activate downstream effectors. nih.govresearchgate.net
Rho Small GTPase activated by Dsh via Daam1; stimulates ROCK. nih.gov
ROCK (Rho-associated kinase) Downstream effector of Rho; involved in cytoskeletal regulation. nih.govmdpi.com
Rac Small GTPase activated by Dsh; stimulates JNK. nih.govresearchgate.net
JNK (Jun N-terminal kinase) Downstream effector of Rac; involved in regulating cell polarity. nih.govresearchgate.netresearchgate.net

A primary output of the Fz2-mediated PCP pathway is the dynamic reorganization of the actin cytoskeleton. nih.govnih.gov The activation of Rho family GTPases, such as Rho and Rac, is central to this process. nih.govnih.gov RhoA is known to promote the formation of actin stress fibers, while Rac1 induces the formation of lamellipodia and membrane ruffles. nih.govnih.gov The downstream effectors of these GTPases, including ROCK and PAK (p21-activated kinase), directly and indirectly influence actin-binding proteins to control filament nucleation, elongation, and stability. cellsignal.comnih.gov For instance, Daam1, activated by Dsh, can also mediate actin polymerization through its interaction with Profilin. nih.gov This intricate regulation of the actin cytoskeleton is fundamental to the cell shape changes and coordinated movements required for processes like convergent extension during gastrulation. nih.gov

Fz2 and Wnt/Ca2+ Signaling Pathway

In addition to its role in the PCP pathway, Fz2 is a key receptor in the Wnt/Ca2+ signaling cascade. This pathway is characterized by the release of intracellular calcium ions (Ca2+) and the activation of calcium-sensitive downstream effectors. nih.gov

Evidence suggests that Frizzled receptors, including Fz2, can function as G-protein-coupled receptors (GPCRs). nih.govnih.govnih.gov The activation of the Wnt/Ca2+ pathway by Fz2 is dependent on the coupling and activation of heterotrimeric G-proteins. nih.gov Studies have shown that Wnt5a and rat Fz2 (RFz-2) can stimulate the release of intracellular Ca2+, and this effect can be inhibited by pertussis toxin, a known inhibitor of G-proteins of the Gi/o family. nih.gov This indicates that upon Wnt binding, Fz2 undergoes a conformational change that facilitates the activation of associated G-proteins, leading to the dissociation of the Gα and Gβγ subunits.

G-protein SubunitRole in Fz2-mediated Wnt/Ca2+ Signaling
Gαo Implicated as a potential Gα subunit involved in transducing the signal from Fz2.
Gβγ The Gβγ dimer, upon dissociation from Gα, can directly activate downstream effectors like Phospholipase C (PLC). researchgate.net

The activated G-protein subunits, particularly the Gβγ dimer, can then activate the enzyme Phospholipase C (PLC). researchgate.netresearchgate.net PLC is a membrane-associated enzyme that cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.gov This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. nih.govumich.edunih.gov This rise in intracellular Ca2+ is a hallmark of the Wnt/Ca2+ pathway and leads to the activation of various calcium-dependent enzymes and transcription factors, such as protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CamKII). nih.govresearchgate.net For instance, the misexpression of rat Frizzled-2 (RFz-2) has been shown to stimulate CamKII activity and induce the translocation of PKC. nih.gov

Downstream Effectors: Calcineurin, CaMKII, Protein Kinase C (PKC), NF-AT

Frizzled-2 (Fz2) is a key receptor in the non-canonical Wnt/Calcium (Wnt/Ca²⁺) pathway, which operates independently of β-catenin. Activation of this pathway is initiated when a Wnt ligand, such as Wnt5a, binds to the Fz2 receptor. This binding event can trigger the activation of heterotrimeric G-proteins, leading to the stimulation of phospholipase C (PLC). mdpi.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). scientificliterature.org

The generation of these second messengers leads to a rise in intracellular calcium levels. nih.govnih.govnih.gov This increase in Ca²⁺ is a critical node in the pathway, leading to the activation of several downstream effector proteins that mediate the cellular response. nih.gov

Calcineurin and NF-AT: The elevated intracellular Ca²⁺ activates Calcineurin (Cn), a Ca²⁺-dependent phosphatase. nih.govnih.gov Calcineurin's primary role in this context is to dephosphorylate the Nuclear Factor of Activated T-cells (NF-AT) transcription factors. nih.govresearchgate.net This dephosphorylation exposes a nuclear localization signal on NF-AT, causing it to translocate from the cytoplasm into the nucleus. nih.gov Once in the nucleus, NF-AT modulates the expression of target genes involved in various cellular processes.

CaMKII: Calcium/calmodulin-dependent protein kinase II (CaMKII) is another crucial enzyme activated by the increase in intracellular Ca²⁺. scientificliterature.orgnih.govnih.gov Upon activation, CaMKII can phosphorylate a variety of target proteins, influencing processes such as cell polarity and migration. nih.gov Interestingly, there is a regulatory relationship between CaMKII and Calcineurin, where CaMKII can negatively regulate Calcineurin-NFAT signaling by directly phosphorylating and inhibiting Calcineurin. nih.govresearchgate.net

Protein Kinase C (PKC): The other second messenger produced by PLC, diacylglycerol (DAG), is responsible for activating Protein Kinase C (PKC). mdpi.com The activation of PKC is also dependent on the increased intracellular Ca²⁺ levels. nih.govnih.gov Activated PKC can phosphorylate numerous downstream targets, playing a role in processes like cell adhesion and proliferation. Overexpression studies have shown that rat Frizzled-2 can activate both PKC and CaMKII. nih.gov

The activation of these effectors highlights the complexity of the Fz2-mediated Wnt/Ca²⁺ pathway and its role in regulating diverse cellular functions independent of canonical Wnt signaling.

EffectorActivating SignalPrimary Function in Wnt/Ca²⁺ Pathway
Calcineurin (Cn) Increased intracellular Ca²⁺Dephosphorylates NF-AT, promoting its nuclear translocation. nih.gov
CaMKII Increased intracellular Ca²⁺Phosphorylates target proteins; can negatively regulate Calcineurin. nih.govnih.gov
Protein Kinase C (PKC) Diacylglycerol (DAG) and increased intracellular Ca²⁺Phosphorylates downstream targets to influence cell adhesion and proliferation. mdpi.comnih.gov
NF-AT Dephosphorylation by CalcineurinTranslocates to the nucleus to act as a transcription factor. nih.gov

Interplay and Crosstalk between Fz2-Mediated Canonical and Non-Canonical Pathways

Frizzled-2 is not exclusively tied to a single Wnt pathway; instead, it can participate in both canonical (β-catenin-dependent) and non-canonical signaling, and these pathways can influence one another. pnas.orgnih.gov The cellular context, including the specific Wnt ligand and the presence of co-receptors, often dictates which pathway is activated. nih.gov

A primary example of this interplay involves the ligands Wnt3a (a canonical activator) and Wnt5a (a non-canonical activator). Both can bind to Fz2, but they trigger distinct downstream events. nih.govembopress.org Wnt5a, by binding to Fz2, can actively inhibit the Wnt3a-dependent canonical pathway. nih.govembopress.org This inhibition occurs at the receptor level, upstream of β-catenin. Research has shown that Wnt5a competes with Wnt3a for binding to Fz2. nih.govembopress.org By sequestering Fz2, Wnt5a prevents Wnt3a from forming the active signaling complex with the LRP5/6 co-receptor, which is necessary for the phosphorylation of LRP6 and the subsequent stabilization of β-catenin. nih.govembopress.org

Furthermore, crosstalk can be mediated by downstream components. For instance, in human blood-brain barrier cells, transducers of the non-canonical Wnt/RhoA pathway can regulate the canonical Wnt/β-catenin pathway. nih.gov The RhoA effector, RhoA kinase (RhoAK), was found to activate a phosphatase that, in turn, inactivated GSK3. This inactivation of GSK3 led to the stabilization of β-catenin, demonstrating a mechanism where a non-canonical pathway positively regulates a key component of the canonical pathway. nih.gov This intricate crosstalk allows for a highly regulated and context-specific cellular response to Wnt signaling through the Fz2 receptor.

Mechanisms Modulating Pathway Preference

The decision for Fz2 to signal through the canonical or a non-canonical pathway is governed by several molecular mechanisms. These modulators ensure that the cell responds appropriately to specific extracellular cues.

Wnt Ligand Identity: The specific Wnt protein binding to Fz2 is a primary determinant of pathway choice. Wnt3a, a canonical ligand, requires both Fz2 and the co-receptor LRP5/6 to stabilize β-catenin. nih.govembopress.org In contrast, Wnt5a, a classic non-canonical ligand, binds to Fz2 to activate pathways like Wnt/Ca²⁺ or Rac-dependent signaling, while simultaneously inhibiting the canonical pathway. nih.govembopress.org This is achieved through direct competition for the Fz2 receptor, effectively titrating Fz2 away from the canonical Wnt3a-LRP6 complex. nih.gov

Co-receptor Availability: The presence or absence of specific co-receptors is critical. For canonical signaling, Fz2 must form a complex with LRP5 or LRP6. nih.govnih.gov Non-canonical signaling through Fz2 can involve other co-receptors, such as Ror1 or Ror2, which are required for Wnt5a to activate the Rac pathway. nih.govembopress.org The differential expression and availability of these co-receptors on the cell surface can therefore channel the Fz2-mediated signal into a specific downstream cascade.

Receptor Internalization: The endocytic route of the Fz2 receptor complex can also dictate signaling outcomes. Studies have shown that for Wnt5a to activate the non-canonical Rac pathway, Fz2 must be internalized via a clathrin-mediated route. nih.govembopress.org Inhibition of this clathrin-dependent endocytosis suppresses Wnt5a's ability to activate Rac. nih.gov Conversely, the inhibitory effect of Wnt5a on the canonical Wnt3a pathway does not require this internalization, suggesting that Wnt5a can block canonical signaling directly at the cell surface. nih.govembopress.org This demonstrates that different Fz2-mediated functions can be spatially segregated by receptor trafficking mechanisms.

Functional Redundancy and Specificity Among Frizzled Receptors (e.g., Fz1 and Fz2)

Fz1 and Fz2, along with Fz7, belong to the same subfamily of Frizzled receptors and exhibit a significant degree of functional overlap, or redundancy. nih.gov This is particularly evident during embryonic development. Mouse models have shown that Fz1 and Fz2 are partially redundant in processes such as the closure of the palate and the ventricular septum. nih.gov Embryos lacking both Fz1 and Fz2 show fully penetrant defects in these structures, which are not as severe or are absent in single-knockout mice. nih.gov

Despite this redundancy, there is also clear evidence for functional specificity, where one receptor cannot fully compensate for the loss of the other. This specificity can be context-dependent, for instance, relying on the local concentration of the Wnt ligand. In the developing wing of Drosophila, Fz1 and Fz2 are largely redundant for signaling and cell survival in areas close to the source of the Wnt ligand Wingless (Wg), where its concentration is high. nih.gov However, in cells located far from the source, where Wg levels are low, Fz2 is essential for cell survival, while Fz1 is not. nih.gov This indicates that the functional redundancy between Fz1 and Fz2 is conditional and breaks down under low-ligand conditions, revealing a specific requirement for Fz2. nih.gov This suggests that while the receptors can perform similar functions, they may have different intrinsic properties, such as ligand affinity or signaling efficiency, that become critical in certain physiological contexts. nih.gov

FeatureShared Functions (Redundancy)Specific Functions (Specificity)
Developmental Processes Partially redundant in palate closure and ventricular septum formation in mice. nih.govFz2 is uniquely required for maintaining proper wing size in Drosophila. nih.gov
Cell Survival Both Fz1 and Fz2 support cell survival in Drosophila wing epithelium where Wnt/Wg ligand concentration is high. nih.govFz2 is specifically required for cell survival in regions of the Drosophila wing with low Wnt/Wg ligand concentration, a role Fz1 cannot fulfill. nih.gov
Signaling Pathway Activation Both can activate canonical signaling in cell culture assays when co-transfected with various Wnts. nih.govMay have different affinities for Wnt ligands or couple to downstream effectors with different efficiencies, leading to distinct biological outcomes under specific conditions. nih.gov

Compound and Protein Reference Table

NameType
β-cateninProtein
Calcineurin (Cn)Protein (Phosphatase)
CaMKIIProtein (Kinase)
Diacylglycerol (DAG)Lipid (Second Messenger)
Frizzled-1 (Fz1)Protein (Receptor)
Frizzled-2 (Fz2)Protein (Receptor)
Frizzled-7 (Fz7)Protein (Receptor)
G-proteinProtein
GSK3Protein (Kinase)
Inositol 1,4,5-triphosphate (IP3)Molecule (Second Messenger)
LRP5Protein (Co-receptor)
LRP6Protein (Co-receptor)
NF-ATProtein (Transcription Factor)
Phosphatidylinositol 4,5-bisphosphate (PIP2)Lipid
Phospholipase C (PLC)Protein (Enzyme)
Protein Kinase C (PKC)Protein (Kinase)
RacProtein (GTPase)
RhoAProtein (GTPase)
RhoAKProtein (Kinase)
Ror1Protein (Co-receptor)
Ror2Protein (Co-receptor)
Wnt3aProtein (Ligand)
Wnt5aProtein (Ligand)
Wingless (Wg)Protein (Ligand)

Fz2 in Cellular Processes

Fz2 Regulation of Cell Polarity and Asymmetry

Fz2 is integral to the establishment of cell polarity, a fundamental process by which cells acquire functional and structural asymmetry. This is particularly evident in the context of planar cell polarity (PCP), where cells orient themselves within the plane of a tissue. biologists.com In Drosophila, the Frizzled receptor is a key component of the core Fz/PCP signaling pathway, which is responsible for coordinating the polarity of cells throughout the adult cuticle. biologists.comnih.gov For instance, in the developing wing, each cell produces a single trichome that is typically oriented distally. nih.gov The absence of Frizzled function disrupts this uniform orientation. nih.gov

A critical aspect of this regulation is the asymmetric localization of the Frizzled receptor itself. During the process of cell polarization in the Drosophila wing, the Frizzled protein localizes to the distal edge of the cell. nih.gov This differential distribution is thought to create an asymmetry in Frizzled activity across the cell's axis, which in turn serves as an instructive cue for determining the subsequent polarity of structures like the trichome. nih.gov This mechanism of amplifying small differences in signaling activity across a cell through differential receptor distribution appears to be a novel way of establishing polarity. nih.gov The core Fz/PCP module includes other transmembrane and cytoplasmic proteins that interact and localize asymmetrically to generate this cellular polarization. nih.gov While much of the foundational research has been in model organisms like Drosophila, analogous pathways involving Frizzled receptors are implicated in the coordinated polarization of cells during vertebrate development. biologists.com

OrganismTissueCellular StructureRole of Frizzled in Polarity
Drosophila melanogasterWingTrichome (hair)Establishes distal orientation through asymmetric localization to the distal cell edge. nih.gov
Drosophila melanogasterEyeOmmatidiaCoordinates the direction and degree of rotation of ommatidial clusters. nih.gov
VertebratesVariousCilia, Sensory hairsImplicated in the coordinated polarization of cells. biologists.com

Fz2 Involvement in Cell Migration and Morphogenesis

Frizzled-2 is a key regulator of cell migration and morphogenesis, processes that are essential for embryonic development and tissue patterning. nih.govresearchgate.net In the nematode Caenorhabditis elegans, the Fz2 homolog, CFZ-2, is required for proper cell migration. nih.govresearchgate.net Mutations in the cfz-2 gene lead to defects in cell migration and disorganization of neurons. nih.govresearchgate.net CFZ-2 functions by collaborating with and antagonizing other Wnt signaling pathways to regulate specific cell migrations. nih.govresearchgate.net For instance, it works redundantly with Wnts such as CWN-1, CWN-2, and EGL-20, as well as another Frizzled receptor, MOM-5, for certain cell migrations, while antagonizing them in others. nih.gov

In vertebrate development, Fz2 signaling is crucial for morphogenetic processes such as the formation of branched tubular networks. During lung development, Fz2 is required for the formation of domain branches in the respiratory tree. nih.gov It achieves this by promoting changes in the length and shape of epithelial cells, which in turn deforms the epithelial tube to create and maintain new branches. nih.gov This control over epithelial cell shape is mediated through the regulation of Rho signaling and the localization of phospho-myosin light chain 2. nih.gov Fz2 can also interact with WNT5A to mediate non-canonical Wnt signaling, which stimulates epithelial-mesenchymal transition (EMT) and migration in various cell types. biorxiv.org Furthermore, Fz2 has been shown to contribute to the migration and invasion of human oral squamous cell carcinoma cells, at least in part by regulating the STAT3 pathway. spandidos-publications.com

Model SystemProcessKey Interacting MoleculesOutcome of Fz2/CFZ-2 Function
C. elegansCell MigrationCWN-1, CWN-2, EGL-20, MOM-5Regulates specific cell migrations through collaboration and antagonism. nih.govresearchgate.net
Mouse Lung DevelopmentBranching MorphogenesisRho, phospho-myosin light chain 2Controls epithelial cell shape to form new branches. nih.gov
Human Oral Squamous Carcinoma CellsCell Migration & InvasionSTAT3Promotes migration and invasion. spandidos-publications.com
Various Tumor Cell LinesEpithelial-Mesenchymal Transition (EMT) & MigrationWNT5AStimulates EMT and migration. biorxiv.org

Fz2 Modulation of Cell Fate Determination and Differentiation

Frizzled-2 plays a significant role in the determination of cell fate and the subsequent differentiation of cells into specialized types. As a receptor for Wnt ligands, Fz2 can activate different downstream signaling pathways that ultimately influence gene expression and cell identity. frontiersin.orgbiorxiv.org The specific outcome of Fz2 activation can depend on the Wnt ligand it binds to and the cellular context. For example, Fz2 can interact with WNT3 and WNT3A to activate the canonical Wnt/β-catenin pathway, or with WNT5A to mediate non-canonical signaling. biorxiv.org

Studies using human pluripotent stem cells (hPSCs) have demonstrated the non-redundant roles of FZD2 and FZD7 in mesoderm specification. nih.gov Activation of FZD2 and FZD7 receptors can trigger β-catenin signaling with different kinetics, which in turn influences mesoderm patterning. nih.gov While activation of both receptors can induce primitive streak formation, subsequent activation leads to distinct mesodermal cell fates. nih.gov Specifically, FZD2 activation preferentially promotes paraxial mesoderm differentiation, whereas FZD7 stimulation leads to both paraxial and lateral mesoderm fates, the latter of which can give rise to cardiac mesoderm. nih.gov This highlights how different Frizzled receptors can interpret Wnt signals to guide cells toward specific lineages. In the murine intestinal epithelium, the secreted Frizzled-Related Protein 2 (sFRP2), which can modulate Wnt signaling, influences cell fate decisions in crypt progenitors, affecting the balance between absorptive and secretory cell differentiation. nih.gov

Fz2 Role in Synaptic Development and Maturation

Frizzled receptors are crucial for the formation, maturation, and function of synapses, the specialized junctions between neurons. ucl.ac.uknih.govdoaj.org Wnt signaling through Frizzled receptors regulates various aspects of synaptogenesis, including the assembly of both presynaptic and postsynaptic structures. ucl.ac.uknih.gov The precise localization of different Frizzled receptors to distinct synaptic compartments allows for specific local signaling events that are critical for building functional neuronal circuits. nih.gov

Frizzled receptors exhibit distinct localizations at the synapse, which underlies their specific roles in either the presynaptic terminal or the postsynaptic density. nih.gov While receptors like Fzd1, Fzd3, and Fzd5 are primarily found presynaptically where they regulate presynaptic differentiation, others like Fzd7 and Fzd9 are present postsynaptically. nih.gov

In Drosophila, Fz2 has a well-defined postsynaptic role. nih.gov The ligand Wingless (a Wnt homolog) binds to Fz2 at the postsynaptic density, leading to the cleavage of the Fz2 C-terminal domain (Fz2-C). nih.gov This Fz2-C fragment then translocates to the muscle nucleus, a process that requires the nuclear import factors Importin-β11 and Importin-α2. nih.gov This synapse-to-nucleus signaling pathway is critical for promoting the development of the subsynaptic reticulum (SSR), which is an elaboration of the postsynaptic plasma membrane. nih.gov Deficiencies in this pathway result in a less developed SSR. nih.gov In C. elegans, different Wnts and Frizzled receptors, including LIN-17/Frizzled, are responsible for the topographic positioning of synapses. uni.lu

The function of Fz2 and other Frizzled receptors in synapse development is intimately linked to their ability to recruit and organize scaffolding and cytoskeletal proteins. Upon activation by a Wnt ligand, Frizzled receptors recruit the cytoplasmic scaffolding protein Dishevelled (Dvl). nih.gov Dvl acts as a central hub, transducing the signal to downstream effectors that can influence the cytoskeleton. nih.gov For instance, the non-canonical Wnt/PCP pathway, activated by Wnt-Fz signaling through Dvl, leads to the activation of RhoA and Rac, small GTPases that are master regulators of the actin cytoskeleton. nih.gov

In the context of synapse formation, the interaction between Frizzled receptors and scaffolding proteins is critical. For example, the interaction of a palmitoylation-deficient Fz5 receptor with Dishevelled is impaired, which affects its synaptogenic activity. ucl.ac.uk In Drosophila, the localization of Fz2 during synapse development requires the PDZ domain-containing protein dGRIP. ucl.ac.uk The recruitment of these scaffolding proteins helps to assemble the molecular machinery necessary for both the structural integrity and functional plasticity of the synapse.

Fz2 Influence on Cell Viability and Survival Mechanisms

Fz2 signaling is also implicated in the regulation of cell viability and survival. In the developing wing epithelium of Drosophila, Fz2 is essential for the competitive survival of cells, particularly under conditions of low levels of the Wnt homolog, Wingless. nih.gov When Fz2 is lost in cells that are distant from the Wingless-producing source, these cells are competitively eliminated. nih.gov This suggests that Fz2 is crucial for sustaining a basal level of Wnt signaling that is necessary to promote cell survival. nih.gov Interestingly, another Frizzled receptor, Frizzled1, is dispensable for cell survival in this context, indicating that Fz1 and Fz2 are not equally redundant across the Wingless concentration gradient. nih.gov This differential requirement for Fz2 highlights a specific role in ensuring cell survival in a spatially dependent manner within a developing tissue. nih.gov

In other contexts, Fz2 expression has been linked to processes that can influence cell survival, such as proliferation and apoptosis, often in the setting of cancer. ijbs.comresearchgate.netresearchgate.net For example, knockdown of FZD2 in certain cancer cell lines can inhibit proliferation. ijbs.comresearchgate.netresearchgate.net In the murine intestinal epithelium, the absence of sFRP2, a modulator of Wnt/Frizzled signaling, leads to increased apoptosis within the intestinal crypts. nih.gov

Cellular ContextOrganism/SystemFz2 Role in Viability/SurvivalKey Findings
Low Wingless signalingDrosophila wing epitheliumPromotes competitive cell survivalLoss of Fz2 in low-Wg regions leads to competitive elimination of cells. nih.gov
Tongue Squamous Cell CarcinomaHuman cell linesInfluences proliferationKnockdown of FZD2 inhibits cell proliferation. ijbs.comresearchgate.net
Hepatocellular CarcinomaHuman cell lines and mouse modelsPromotes proliferationOverexpression of FZD2 promotes cell proliferation both in vitro and in vivo. researchgate.net
Intestinal CryptsMouseModulates apoptosis (via sFRP2)Absence of sFRP2 increases apoptosis in crypt progenitors. nih.gov

Fz2 in Developmental Biology

Embryonic Patterning and Morphogenesis Mediated by Fz2

Fz2 is integral to the establishment of body plans and the shaping of tissues during embryonic development. Its functions in these processes are often mediated through its role as a receptor in the Wnt signaling pathways, which are fundamental for cell fate determination, proliferation, and migration.

Epithelial Tissue Polarity and Organization

The establishment of planar cell polarity (PCP), the coordinated orientation of cells within the plane of an epithelium, is a critical process in development. nih.gov The core Fz/PCP signaling pathway, first identified in Drosophila, is a key regulator of this process. nih.gov In Drosophila epithelia, the core PCP proteins, including Fz, asymmetrically localize to opposite cell edges, providing a cellular orientation axis. nih.govnih.gov

While Fz is a primary player in the Drosophila PCP pathway, Fz2's role is more nuanced. Overexpression of Fz2 in Drosophila imaginal discs results in planar polarity defects with very low penetrance, unlike the strong phenotypes observed with Fz overexpression. sdbonline.org This suggests that Fz2 has a limited intrinsic ability to activate the PCP pathway in this context. nih.gov However, the subcellular localization of Fz receptors appears to be a critical determinant of signaling specificity. In Drosophila imaginal disc epithelia, Fz1 preferentially localizes to apical junctional complexes, which favors PCP signaling, while Fz2 is more evenly distributed basolaterally, a region associated with canonical Wnt signaling. nih.gov This differential localization, mediated by sequences in the cytoplasmic tail of Fz2, contributes to the distinct signaling outcomes of these two closely related receptors. nih.gov

Organogenesis and Tissue Development

Fz2 plays a significant role in the formation of various organs and tissues. Its involvement in craniofacial, limb, and cardiac development highlights its importance in complex morphogenetic events.

Craniofacial Development (e.g., Cleft Palate)

Studies in mice have demonstrated a critical role for Fz2 in craniofacial development, particularly in the closure of the palate. nih.gov Loss of Fz2 function in mice can lead to cleft palate with approximately 50% penetrance. nih.gov The phenotype is even more severe when Fz2 loss is combined with the loss of the related Fz1 receptor. Fz1-/-;Fz2-/- mice exhibit a fully penetrant cleft palate phenotype, indicating a redundant function for these two receptors in this process. nih.govnih.gov The increased severity in the double mutants suggests that the dosage of Frizzled receptors is crucial for proper palatal fusion. nih.gov The expression of Fz2 is higher than Fz1 in the developing palate, which may explain why Fz2 gene dosage is more critical. nih.gov

Mutations in the human FZD2 gene are associated with Robinow syndrome, which is characterized by skeletal and craniofacial defects. biorxiv.orgnih.gov Mouse models with mutations in Fzd2 that mimic those found in Robinow syndrome patients also display craniofacial defects, including a severely clefted palate, further cementing the crucial role of FZD2 in this developmental process. biorxiv.orgresearchgate.net

GenotypeCleft Palate PenetranceReference
Fz2-/-~50% nih.gov
Fz1-/-;Fz2+/-~1% (2/208) nih.gov
Fz1-/-;Fz2-/->99% (n=180) nih.gov

Limb Bud Development and Patterning

Fz2 is essential for normal limb development, mediating both canonical and non-canonical Wnt signaling pathways. nih.govmssm.edu In developing mouse limb buds, Fzd2 mRNA is broadly expressed in both the ectoderm and mesenchyme. biorxiv.orgnih.gov Its expression is particularly intense in the proximal mesenchymal cells. biorxiv.orgnih.gov

Mouse models with a frameshift mutation in Fzd2, similar to mutations found in human Robinow syndrome and omodysplasia type 2 patients, exhibit shortened limbs. nih.gov These mutant embryos show decreased canonical Wnt signaling in the developing limb mesenchyme and disruption of chondrocyte elongation and orientation, a process controlled by the WNT5A/PCP pathway. nih.govmssm.edu Conditional knockout of Fzd2 specifically in the limb mesenchyme results in the formation of shortened bone elements, further demonstrating its crucial role in this tissue. nih.gov These findings indicate that FZD2 controls limb development by integrating signals from both β-catenin-dependent and -independent Wnt pathways. nih.govmssm.edu

Kidney Development

The development of the mammalian kidney, or nephrogenesis, is a complex process involving reciprocal interactions between the ureteric bud and the metanephric mesenchyme. Wnt signaling is known to be a critical regulator of multiple steps in kidney formation, including mesenchymal-to-epithelial transition and the patterning of the nephron.

While various Frizzled receptors have been implicated in kidney development, the specific role of Fz2 is not as well-characterized as that of other family members like Fz4 and Fz8. Studies on Frizzled receptor expression have shown that multiple Frizzled genes are expressed in the developing kidney, suggesting potential functional redundancy. To date, targeted disruption of Fz2 in mice has not been reported to cause primary kidney abnormalities, with phenotypes such as cleft palate and failure to thrive being more prominent. This suggests that Fz2 may have a subtle or redundant function in renal morphogenesis, or that its role has yet to be fully elucidated. Further research is required to clarify the precise contribution, if any, of Fz2 to the intricate signaling networks that govern kidney development.

Midgut and Wing Disc Development (Drosophila)

In the fruit fly Drosophila melanogaster, the Fz2 receptor (Dfz2) is a key player in developmental processes orchestrated by the Wnt homolog, Wingless (Wg). Its roles in the development of the midgut and the wing imaginal disc are particularly well-studied.

Midgut Development: The Drosophila midgut is a dynamic organ that undergoes continuous self-renewal, a process maintained by intestinal stem cells (ISCs). Wnt/Wg signaling is essential for the maintenance and proliferation of these ISCs. Studies have shown that fz2 is expressed in the progenitor cells of the adult midgut. Loss-of-function experiments for components of the Wg pathway, including fz and fz2, have demonstrated that they are required for the long-term maintenance of ISCs. This indicates a critical role for Fz2 in intestinal homeostasis and regeneration.

Wing Disc Development: The development of the adult wing from the larval imaginal disc is a classic model for studying morphogenesis and patterning. The Wg protein, secreted from a stripe of cells at the dorsal-ventral boundary of the wing disc, acts as a morphogen to pattern the surrounding tissue. Dfz2 functions as a high-affinity receptor for Wg. An interesting regulatory feedback loop exists where Wg signaling represses the expression of Dfz2. This repression is crucial for shaping the Wg gradient, as Dfz2 has been shown to stabilize the Wg ligand, thereby extending its signaling range. Overexpression of Dfz2 can lead to an accumulation of Wg and ectopic signaling, resulting in patterning defects. Conversely, a truncated form of Dfz2 can act as a dominant-negative to block Wg signaling. These findings highlight the intricate regulatory mechanisms involving Fz2 that ensure the precise patterning of the adult wing.

TissueKey Function of Fz2Downstream Effect/Observation
MidgutMaintenance of intestinal stem cellsLoss of Fz2 leads to poor maintenance of ISCs
Wing DiscHigh-affinity receptor for Wingless (Wg)Repression of Fz2 by Wg shapes the morphogen gradient; stabilizes Wg to extend its signaling range

Table 2: Role of Fz2 in Drosophila Development This table outlines the specific functions of the Fz2 protein in the development of the midgut and wing disc in Drosophila melanogaster.

Neurodevelopmental Roles of Fz2

The Frizzled family of receptors is integral to multiple aspects of nervous system development, from the initial generation of neurons to the formation and refinement of synaptic connections. Fz2, in particular, has been implicated in several of these critical neurodevelopmental processes.

Neurogenesis and Neuronal Specification

Neurogenesis, the process of generating new neurons from neural stem and progenitor cells, is tightly regulated by a complex interplay of signaling pathways, including the Wnt pathway. Frizzled receptors are expressed in the developing central nervous system and are involved in controlling the proliferation and differentiation of neural progenitors.

While much of the research has focused on the broader family of Frizzled receptors, specific expression patterns for FZD2 have been observed in the developing chick spinal cord, suggesting a role in the specification of neuronal subtypes in this region. The dynamic expression of Frizzled receptors in different domains of the developing brain and spinal cord points towards their involvement in generating the vast diversity of neuronal cell types. However, the precise mechanisms by which Fz2 contributes to specific neuronal fate decisions, and the downstream targets it regulates in this context, remain an active area of investigation.

Neuronal Polarity and Axon Guidance

The establishment of neuronal polarity, characterized by a single axon and multiple dendrites, is fundamental to the formation of functional neural circuits. Axon guidance, the process by which a growing axon navigates to its correct target, is also crucial. Wnt signaling through Frizzled receptors has been shown to influence both of these processes.

While a direct and specific role for Fz2 in establishing neuronal polarity in the vertebrate CNS is still being fully elucidated, the general involvement of Frizzled receptors in cytoskeletal rearrangements necessary for axon and dendrite formation is well-established. In the context of axon guidance, Frizzled receptors can act as receptors for Wnt ligands, which can function as either attractive or repulsive guidance cues for different populations of axons. The specific expression of Fz2 in various regions of the developing nervous system suggests it may participate in these guidance decisions, though its specific ligands and the downstream signaling pathways in this context are not fully defined.

Synapse Assembly and Maturation in the Central Nervous System

The formation of synapses, the specialized junctions through which neurons communicate, is a highly regulated process involving the coordinated assembly of pre- and postsynaptic structures. Wnt signaling has emerged as a key regulator of synaptogenesis.

Research in Drosophila has provided significant insights into the role of Fz2 in synapse development at the neuromuscular junction (NMJ), a model glutamatergic synapse. At the postsynaptic side of the NMJ, Fz2 is endocytosed upon binding to the presynaptically released Wg ligand. Following endocytosis, the C-terminal domain of Fz2 is cleaved and transported to the muscle nucleus, where it is thought to regulate the transcription of genes involved in synapse growth and maturation. This nuclear translocation of a fragment of the Fz2 receptor represents a novel signaling mechanism in synapse development. Alterations in this pathway lead to defects in the formation of new synaptic boutons and result in aberrant synaptic structures. These findings at the Drosophila NMJ suggest a conserved role for Fz2 in regulating the structural and functional maturation of synapses in the central nervous system.

Developmental ProcessRole of Fz2Key Findings/Mechanisms
Synapse Assembly (Drosophila NMJ)Postsynaptic receptor for Wingless (Wg)Endocytosis and nuclear translocation of a C-terminal fragment to regulate gene expression for synapse maturation

Table 3: Neurodevelopmental Functions of Fz2 This table details the identified roles of Fz2 in the development of the nervous system, with a focus on synapse assembly.

Fz2 in Pathophysiological Mechanisms

Dysregulation of Fz2 in Congenital Malformations

Disruptions in Wnt signaling, often mediated by aberrant Fz2 function, are linked to several congenital malformations, particularly those affecting skeletal and craniofacial development.

Mutations in the FZD2 gene are known to cause autosomal dominant Robinow Syndrome (AD-RS), a genetic disorder characterized by distinctive facial features, limb shortening, and genital anomalies. mrc.ac.ukcenmed.comnih.govweebly.comguidetopharmacology.orggoogleapis.comciteab.com The craniofacial characteristics typically include hypertelorism, a broad forehead, a flat nasal bridge, and jaw hypoplasia. googleapis.comciteab.com Skeletal abnormalities manifest as short stature, mesomelic limb shortening (shortening of the forearms and lower legs), and brachydactyly (short fingers and toes). mrc.ac.ukcenmed.comgoogleapis.com

Pathogenic variants in FZD2 associated with AD-RS often affect the C-terminal Dishevelled (DVL)-binding domain of the protein. weebly.comguidetopharmacology.org This interaction is crucial for mediating Wnt signaling. Mutations in this domain are thought to impair the interaction between FZD2 and DVL proteins, thereby disrupting downstream Wnt signaling. mrc.ac.ukcenmed.com Studies using chicken embryos have confirmed the pathogenicity of specific human FZD2 variants associated with AD-RS, demonstrating their impact on craniofacial development and beak ossification. citeab.comguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org

Research indicates that these pathogenic FZD2 variants can exert dominant-negative effects on wild-type FZD2 function. googleapis.comguidetopharmacology.org Functional studies using canonical Wnt luciferase assays in frontonasal mass cells have shown that these variants can interfere with wild-type FZD2 activity. googleapis.comguidetopharmacology.org Furthermore, these mutations can selectively alter ligand binding and affect both canonical and non-canonical Wnt signaling pathways. weebly.comgoogleapis.comguidetopharmacology.orgguidetopharmacology.org For instance, some variants have been shown to inhibit chondrogenesis, increase nuclear shuttling of β-catenin, and increase the expression of TWIST1, a factor known to suppress chondrogenesis. guidetopharmacology.orgguidetopharmacology.org

The elevated occurrence of pathogenic variants at specific residues, such as glycine (B1666218) 434, may induce steric hindrance, leading to reduced FZD-DVL affinity or stability. googleapis.com

Here is a summary of some FZD2 variants and their reported effects:

FZD2 Variant (Amino Acid Change)Associated Phenotype in HumansReported Effect on Wnt SignalingModel System Findings
Variants affecting the DVL-binding domain (e.g., W553*)Autosomal Dominant Robinow Syndrome (Skeletal, craniofacial, genital anomalies) mrc.ac.ukcenmed.comnih.govweebly.comguidetopharmacology.orggoogleapis.comciteab.comImpaired Wnt signaling mrc.ac.ukcenmed.comweebly.comguidetopharmacology.orgRecapitulation of cleft palate, limb shortening, perinatal lethality in mouse models; reduced canonical and non-canonical Wnt signaling weebly.comguidetopharmacology.org
G434VRobinow Syndrome googleapis.comciteab.comguidetopharmacology.orgDominant-negative effect on wild-type FZD2 in canonical Wnt assays; increased nuclear β-catenin; inhibited chondrogenesis googleapis.comciteab.comguidetopharmacology.orgguidetopharmacology.orgInhibited beak ossification and altered craniofacial development in chicken embryos citeab.comguidetopharmacology.orgguidetopharmacology.org
P142LRobinow Syndrome citeab.comguidetopharmacology.orgDominant-negative effect on wild-type FZD2 in canonical Wnt assays; repressed ATF2 reporter activity with Ror2; increased nuclear β-catenin; inhibited chondrogenesis citeab.comguidetopharmacology.orgguidetopharmacology.orgInhibited beak ossification and altered craniofacial development in chicken embryos citeab.comguidetopharmacology.orgguidetopharmacology.org

Studies on Fz2 null (knockout) mouse models have provided insights into the developmental roles of Fz2, although the phenotypes observed can vary depending on the genetic background. weebly.comguidetopharmacology.org Some earlier studies reported that Fzd2 knockout animals exhibited a partially penetrant recessive cleft palate and failure to thrive, but notably, they did not show limb reductions, which are characteristic of human AD-RS. guidetopharmacology.org This phenotypic difference suggested that the mechanisms underlying human AD-RS caused by FZD2 variants might not be solely due to a simple loss of Fz2 function. guidetopharmacology.org

More recent global knockout mouse models of Fzd2 developed by the International Mouse Phenotype Consortium (IMPC) have indicated early embryonic lethality, suggesting a critical role for Fz2 in very early embryonic development. researchgate.net

To better model the human condition, new mouse models have been generated using gene editing technologies to precisely introduce variants analogous to those found in human FZD2-associated AD-RS patients. weebly.comguidetopharmacology.org By targeting the C-terminal DVL-binding domain of FZD2, researchers have created alleles that successfully recapitulate key features of the human syndrome, including cleft palate, limb shortening, and perinatal lethality. weebly.comguidetopharmacology.org These models demonstrate that the human pathogenic variants lead to reduced activity in both canonical and non-canonical Wnt signaling pathways, consistent with the observed developmental defects. weebly.com These findings support the hypothesis that the AD-RS-associated FZD2 variants may act through mechanisms beyond simple loss of function, potentially involving dominant-negative effects or altered signaling properties. weebly.comgoogleapis.comguidetopharmacology.orgguidetopharmacology.org

Fz2 Involvement in Neurological Disorders

Emerging evidence suggests a role for Fz2 in the pathogenesis of certain neurological disorders, including amyotrophic lateral sclerosis and neurodegenerative conditions linked to gamma-secretase activity.

Alterations in Wnt signaling, including those involving Fz2 and Wnt5a, are being investigated for their potential involvement in the pathology of human Amyotrophic Lateral Sclerosis (ALS). guidetopharmacology.orgresearchgate.netrnainter.orgciteab.com Studies have reported elevated expression levels of FZD2 mRNA and protein in the spinal cord tissue of patients diagnosed with ALS compared to healthy controls. researchgate.netrnainter.orgciteab.com

Specifically, an increase in the population of astrocytes expressing the FZD2 receptor has been observed in the transitional region between the grey and white matter at the ventral horn of ALS spinal cords. researchgate.netrnainter.org While some studies in transgenic mouse models of ALS have noted reduced immunoreactivity of Fz2 in neuronal cells, this could potentially be attributed to the progressive loss of neurons characteristic of the disease. citeab.com The observed dysregulation of Wnt family members, including Fz2, in the pathological ALS spinal cord strongly suggests their involvement in the disease process. researchgate.netrnainter.orgciteab.com The altered Wnt signaling is considered a potential area for therapeutic intervention in neurodegenerative diseases like ALS. researchgate.net

Research, particularly in Drosophila models, has revealed a critical role for Fz2 receptor cleavage by the γ-secretase complex in postsynaptic development and maturation. ijprajournal.comcenmed.comidrblab.netguidetopharmacology.orgsemanticscholar.org At the neuromuscular junction (NMJ), γ-secretase-mediated cleavage of the Wnt receptor Fz2 is required for proper postsynaptic development. ijprajournal.comcenmed.comidrblab.netguidetopharmacology.org In the absence of γ-secretase activity, Drosophila neuromuscular synapses fail to appropriately recruit postsynaptic scaffolding and cytoskeletal proteins, leading to observable behavioral deficits in mutant larvae. ijprajournal.comcenmed.comidrblab.netguidetopharmacology.orgsemanticscholar.org

Introducing mutations in presenilin (PSEN1), a catalytic subunit of the γ-secretase complex and a protein linked to familial early-onset Alzheimer's disease (AD), into flies results in synaptic maturation phenotypes that are identical to those seen in γ-secretase null alleles. ijprajournal.comcenmed.comidrblab.netguidetopharmacology.orgsemanticscholar.org This conserved role for γ-secretase in synaptic maturation and postsynaptic development highlights the importance of Fz2 cleavage in this process and suggests that receptor processing by proteins implicated in neurodegeneration, such as presenilins, may represent a shared molecular mechanism linking aspects of synaptic development and later-onset neurodegenerative disorders like AD. ijprajournal.comcenmed.comidrblab.netguidetopharmacology.orgsemanticscholar.org The γ-secretase-mediated cleavage of Fz2 leads to the subsequent entry of its C-terminus into the nucleus, suggesting a potential mechanism for transmitting signals from the synapse to the nucleus to regulate maturation. cenmed.comidrblab.netsemanticscholar.org

Fz2 in Oncogenic Signaling and Tumor Progression Mechanisms

FZD2 has been identified as a key player in oncogenic signaling and its dysregulation is frequently observed in various types of cancer, contributing to tumor initiation, progression, and metastasis. guidetopharmacology.orgnih.gov FZD2 acts as an oncogene in several cancers, including invasive malignant pleomorphic adenoma, tongue cancer, hepatocellular carcinoma (HCC), glioblastoma, and gastric cancer. guidetopharmacology.orgnih.gov

High expression levels of FZD2 are often correlated with poor prognosis in cancer patients. guidetopharmacology.orgnih.gov FZD2 promotes various pro-tumorigenic processes, including increased cell growth, invasion, and migration. guidetopharmacology.orgnih.gov It also plays a role in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, and contributes to the maintenance of cancer stem cell properties. guidetopharmacology.orgnih.gov

FZD2 functions as a receptor for Wnt ligands, activating downstream signaling pathways that drive tumorigenesis. nih.gov While Fz2 can couple to the canonical Wnt/β-catenin pathway, it is also recognized as a critical receptor in the non-canonical Wnt pathway. guidetopharmacology.orgnih.govlipidmaps.orgguidetopharmacology.org FZD2 can drive EMT and cell migration through a previously unrecognized noncanonical pathway involving the kinases Fyn and Stat3. guidetopharmacology.orgmdpi.com This pathway requires Src-catalyzed phosphorylation of Fz proteins, including Fz2 at tyrosine 552. mdpi.com

The expression of FZD2 has been shown to correlate with the expression of Snail1 (SNAI1), a transcription factor that plays a key role in EMT and confers increased resistance to chemotherapeutic drugs. mdpi.com The Wnt5a/Fz2/Ror2 pathway can form a self-amplifying loop that perpetuates the tumoral phenotype characterized by increased invasion and chemoresistance. mdpi.com FZD2's involvement in modulating treatment responses has also been suggested, as FZD2 knockdown experiments have demonstrated suppression of tumor cell proliferation, migration, and invasion in gastric cancer cell lines. nih.gov

Fz2 in Hepatocellular Carcinoma (HCC) Progression (e.g., Epithelial-Mesenchymal Transition, Vasculogenic Mimicry, Stemness)

Fz2 is frequently upregulated in Hepatocellular Carcinoma (HCC) tissues and its expression is associated with advanced stages and poorer recurrence-free survival in patients. mdpi.comnih.govmdpi.com High Fz2 expression has been strongly correlated with a mesenchymal phenotype in HCC, suggesting its involvement in the epithelial-to-mesenchymal transition (EMT). nih.govspandidos-publications.com EMT is a critical process for tumor invasion and metastasis, where epithelial cells acquire mesenchymal characteristics. spandidos-publications.comnih.gov

Research indicates that Fz2 can drive EMT in HCC, primarily through the non-canonical Wnt pathway, rather than the canonical Wnt/β-catenin signaling. mdpi.comspandidos-publications.commdpi.com Studies have shown that Fz2-induced EMT can involve the phosphorylation of Fyn and Stat3. mdpi.commdpi.com Knockdown of Fz2 using siRNA has been shown to significantly reduce migration and invasiveness of HCC cell lines, although it did not consistently affect proliferation in all studies. spandidos-publications.comnih.govelsevier.es However, other research suggests an oncogenic action of FZD2 in HCC cell proliferation, apoptosis, migration, and invasion through gain- and loss-of-function experiments. nih.govresearcher.life

Beyond EMT, Fz2 has also been linked to other aggressive features of HCC, including vasculogenic mimicry (VM) and cancer stem cell (CSC) properties, also referred to as stemness. nih.govresearcher.lifenih.gov VM is the formation of fluid-conducting channels by aggressive tumor cells, mimicking endothelial vessels, which contributes to tumor perfusion and metastasis. CSCs are a subpopulation of tumor cells with self-renewal capacity and the ability to differentiate, driving tumor initiation and progression. frontiersin.org Studies have provided evidence that Fz2 promotes these characteristics in HCC cells. nih.govresearcher.life Integrative RNA sequencing analysis of Fz2-knockdown cells has indicated an enrichment of the Hippo signaling pathway, suggesting a potential mechanism by which Fz2 promotes EMT, stemness, and VM in HCC. nih.govresearcher.life

Data from studies on Fz2 in HCC highlight its multifaceted role in promoting aggressive tumor behavior. For instance, a study analyzing Fz2 expression in HCC patients found a significant correlation between high Fz2 expression and poorer recurrence-free survival. spandidos-publications.comnih.gov

Fz2 as a Factor in Tongue Squamous Cell Carcinoma Growth and Invasion

Fz2 has also been investigated for its role in Tongue Squamous Cell Carcinoma (TSCC). Studies have shown that FZD2 is significantly associated with tumor development and metastasis in various cancers, including oral squamous cell carcinoma (OSCC), which encompasses TSCC. nih.govnih.govspandidos-publications.com

Functional studies using TSCC cell lines have demonstrated that manipulating FZD2 expression impacts cell proliferation, migration, and invasion. nih.govnih.gov Specifically, knockdown of FZD2 inhibited the proliferation, migration, and invasion of TSCC cells, while overexpression of FZD2 led to increased cell motility and invasiveness. nih.govnih.govresearchgate.net

Further analysis has indicated that FZD2 is positively correlated with certain Wnt ligands (WNT3A, WNT5B, WNT7A, and WNT2) and negatively correlated with another (WNT4), suggesting that FZD2 may act as an oncogene in TSCC, potentially through interactions within the Wnt signaling pathway. nih.govnih.gov These findings suggest that FZD2 could be a potential target for diagnosis, prognosis, and gene therapy in tongue cancer. nih.govnih.gov

Fz2 Regulation of Neuroblastoma Growth

Fz2 signaling has been identified as critical for the growth of high-risk neuroblastomas (NB). nih.govnih.gov Studies utilizing high-risk NB cell lines, including those with and without MYCN amplification, have investigated the role of Fz2. nih.govnih.gov

Research has shown that stimulation of Fz2 by Wnt3a and Wnt5a regulates both β-catenin-dependent and β-catenin-independent Wnt signaling factors in NB cells. nih.govnih.gov Fz2 blockade, achieved through methods such as siRNA knockdown, has been shown to suppress β-catenin-dependent signaling activity. nih.govnih.gov Interestingly, this blockade also led to increased phosphorylation of PKC, AKT, and ERK in vitro, consistent with an upregulation of β-catenin-independent signaling activity. nih.govnih.gov

Furthermore, FZD2 small interfering RNA knockdown suppressed tumor growth in murine NB xenograft models. nih.govnih.govresearchgate.net This suppression was associated with suppressed β-catenin-dependent signaling and a less vascularized phenotype in the xenografts. nih.govnih.gov These findings suggest that Fz2 mediates cell proliferation in NB cell lines and highlight a potential crosstalk between canonical and non-canonical Wnt signaling pathways in these cells. nih.gov The studies propose a model where Wnt3a and Wnt5a complex with FZD2 to regulate pathways involved in promoting cell proliferation and migration. nih.gov The role of Fz2 in high-risk NB cell growth positions it as a potential candidate for therapeutic inhibition in NB patients whose tumors express Fz2. nih.govnih.gov

Advanced Research Methodologies for Fz2 Investigation

Genetic Manipulation Techniques

Genetic manipulation is fundamental to studying the necessity and sufficiency of Fz2 in biological processes. Techniques like knockout, knockdown, and the creation of modified receptors allow researchers to perturb Fz2 function and observe the resulting phenotypes.

Knockout and Knockdown Models (e.g., CRISPR/Cas9, RNAi)

Generation and Analysis of Chimeric Fz2 Receptors

Creating chimeric receptors, which combine components from different receptors, is a powerful method to investigate the functional contributions of specific Fz2 domains, such as the ligand-binding extracellular domain or the intracellular signaling regions. Analysis using chimeric receptors has revealed that the C-terminal cytoplasmic regions from distinct Frizzled receptors can be functionally equivalent in Wnt/β-catenin signaling. embopress.org For instance, a chimeric receptor composed of the extracellular region of Drosophila Fz1 and the C-terminal cytoplasmic region of Drosophila Fz2 was suggested to confer Wnt/β-catenin signaling specificity. embopress.org Chimeric receptors combining the ligand-binding domains of the β2-adrenergic receptor with the intracellular domains of Frizzled-2 have been engineered to allow for soluble drug-induced activation, facilitating the analysis of Frizzled signaling and cellular responses. nih.gov Studies using chimeric receptors have also shown that those containing the high-affinity Fz2 CRD but lacking intracellular Fz2 sequences can efficiently sequester Wg (a Drosophila Wnt protein) without eliciting an efficient signal transduction response. sdbonline.org

Dominant-Negative and Gain-of-Function Approaches

Dominant-negative and gain-of-function strategies involve expressing modified forms of Fz2 that interfere with or enhance its normal function, respectively. Expressing a dominant-negative form of Fz2 can block Wnt signaling. sdbonline.org For example, overexpression of chimeric Fz1/Fz2 receptors enriched apically can act as dominant negatives by sequestering Dishevelled (Dsh), making it unavailable for canonical Wnt/β-catenin signaling. nih.gov Dominant-negative Fz2 constructs have been used to disrupt Wg-dependent Fz2 signaling. sdbonline.org Conversely, gain-of-function studies, often involving overexpression of Fz2 or constitutively active receptor variants, can help to understand the pathways and phenotypes that Fz2 is capable of inducing. Overexpression of Fz2 has been shown to affect planar polarity in Drosophila. sdbonline.org Certain FZD2 variants associated with dominant Robinow syndrome have been shown to have dominant-negative effects on wild-type FZD2 function in canonical WNT signaling assays. biorxiv.org

Molecular and Cell Biological Assays

Molecular and cell biological assays are essential for quantifying Fz2 interactions with ligands and downstream signaling components and for analyzing the activation of the pathways it regulates.

Ligand Binding Assays and Receptor Affinity Measurement

Ligand binding assays are used to measure the affinity and specificity of Wnt proteins for Fz2. These assays often involve using labeled Wnt proteins or the cysteine-rich domain (CRD) of Fz2. The CRD of Fz2 is known to bind Wnt ligands. uniprot.orgnih.gov Studies have utilized the CRD of Fz2 fused to IgG to perform ligand-receptor binding assays and measure binding affinities (Kd) between Wnt proteins and Fz2. embopress.org For instance, Wnt5a and Wnt3a were shown to bind to the CRD of Fz2 with Kd values of 2.3 nM ± 0.7 nM and 2.3 nM ± 0.7 nM, respectively, in one study using this method. embopress.org Quantitative profiling of Wnt-3A binding to human Frizzled paralogues, including FZD2, has been performed using NanoBiT/BRET assessments in HEK293 cells, providing saturation binding affinity values. acs.org These assays are crucial for understanding the initial steps of Wnt signaling and the specificity of ligand-receptor interactions.

Analysis of Downstream Signaling Pathway Activation (e.g., β-catenin stabilization, G-protein activation, Ca2+ transients)

Analyzing the activation of downstream signaling pathways is critical for elucidating how Fz2 transmits signals within the cell.

β-catenin stabilization: In the canonical Wnt pathway, Fz2 signaling leads to the stabilization and nuclear accumulation of β-catenin, which then interacts with transcription factors to activate target genes. uniprot.orgfrontiersin.orgnih.gov Assays measuring the levels of cytoplasmic and nuclear β-catenin, or the activity of β-catenin-dependent reporter constructs, are used to assess canonical pathway activation by Fz2. nih.gov Studies have shown that expressing mutant forms of FZD2 can impair the cellular response to canonical Wnt signaling. oup.com

G-protein activation: Frizzled receptors, including Fz2, can couple to heterotrimeric G proteins, particularly in non-canonical pathways. nih.govuniprot.orgfrontiersin.orgnih.gov Assays to measure G-protein activation, such as those using pertussis toxin which inhibits certain G proteins, or by analyzing the dissociation of G protein subunits, are used to investigate this aspect of Fz2 signaling. nih.govnih.govsdbonline.org Studies have demonstrated that pertussis toxin-sensitive G proteins, Gαo and Gαt, are required for signaling by Frizzled-2. nih.govsdbonline.org

Ca2+ transients: Fz2 can also activate non-canonical pathways that lead to increases in intracellular calcium levels (Ca2+ transients). uniprot.orgfrontiersin.orgsdbonline.orgelifesciences.org Assays using calcium indicators and live cell imaging are employed to detect and quantify these calcium fluctuations. Fz2/Ca2+ signaling generates calcium transients that are important for processes like neuronal maturation. elifesciences.org Frizzled-2 appears to couple to phosphodiesterases (PDEs) and calcium transients through G proteins. sdbonline.orgsinobiological.com PDE inhibitors have been shown to block Fzd2-induced calcium transients. sinobiological.com

Subcellular Fractionation and Immunofluorescence for Localization Studies

Investigating the cellular location of Fz2 is crucial for understanding its function, particularly its role as a transmembrane receptor involved in receiving extracellular Wnt signals. Subcellular fractionation and immunofluorescence are widely used techniques for this purpose.

Subcellular fractionation involves physically separating different cellular components based on their size, density, or charge through differential centrifugation or other separation methods. This allows for the isolation of enriched fractions containing specific organelles or cellular compartments, such as the plasma membrane where Fz2 is primarily located. Protocols for subcellular fractionation typically involve cell lysis, followed by a series of centrifugation steps at increasing speeds to pellet different organelles. protocols.ioabcam.com For instance, a protocol might involve centrifuging at 500g to pellet nuclei, followed by higher speeds (e.g., 9,000g or 100,000g) to obtain mitochondrial or membrane-enriched fractions. protocols.ioabcam.com The resulting fractions can then be analyzed for the presence of Fz2 using techniques like Western blotting with Fz2-specific antibodies. nih.gov

Immunofluorescence microscopy provides a visual approach to determine the localization of Fz2 within intact cells or tissues. This technique utilizes antibodies that specifically bind to Fz2, which are then labeled with a fluorescent dye. By visualizing the fluorescence under a microscope, researchers can observe the distribution of Fz2 within the cell and its association with specific cellular structures or compartments. Studies have utilized immunofluorescence to show that Fz2 can be localized to the cell surface membrane, consistent with its receptor function. researchgate.netnih.gov In Drosophila imaginal discs, Fz2 has been shown to be evenly distributed basolaterally, distinct from the apical localization of Frizzled 1 (Fz1). plos.orgnih.gov This differential localization is suggested to contribute to the specificity of Wnt signaling pathways. plos.orgnih.gov

Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, FRET)

Understanding which proteins interact with Fz2 is essential for deciphering the downstream signaling events triggered by Wnt binding. Protein-protein interaction mapping techniques are employed to identify and validate these interactions.

Co-immunoprecipitation (Co-IP) is a common biochemical technique used to determine if two or more proteins are part of a complex in a biological sample. This method involves using an antibody specific to Fz2 to pull down Fz2 from cell lysates. If other proteins are bound to Fz2, they will also be pulled down and can be detected by Western blotting using antibodies against the potential interacting proteins. Co-IP experiments have been used to demonstrate the interaction between Fz2 and Dishevelled (Dvl), a key intracellular mediator of Wnt signaling. nih.govnih.gov Studies in Drosophila have shown that the C-terminus of Fz2 can bind to Dishevelled. nih.gov Co-IP has also been used to investigate interactions between Fz2 and other proteins like Importin-β11 and Importin-α2, suggesting a role in nuclear import of Fz2-related components. nih.gov

Förster Resonance Energy Transfer (FRET) is a biophysical technique that can measure the proximity of two fluorescently labeled molecules, typically within 1-10 nanometers. If Fz2 is labeled with a donor fluorophore and a potential interacting protein is labeled with an acceptor fluorophore, energy transfer occurs when they are in close proximity, indicating a direct interaction or close association. While not explicitly detailed in the provided search results for Fz2 specifically, FRET is a standard technique for studying protein interactions, including receptor-ligand binding and interactions between signaling molecules, and would be applicable to Fz2 research.

Computational and Biophysical Approaches

Computational and biophysical methods play a significant role in complementing experimental studies of Fz2, providing insights into its structure, dynamics, and involvement in complex signaling networks.

In Silico Modeling of Fz2 Signaling Networks

In silico modeling involves using computational tools and algorithms to simulate biological systems and processes. For Fz2, this can include modeling the Wnt signaling pathways in which it participates. These models can help integrate experimental data, predict the behavior of the network under different conditions, and identify key regulatory nodes. cmu.edu Computational models can be used to reconstruct and analyze protein-protein interaction networks involving Fz2 and other Wnt pathway components. nih.gov Such analyses can identify crucial proteins and potential points of crosstalk with other signaling pathways. nih.gov While specific detailed models of Fz2 signaling networks were not extensively described in the search results, the principle of using computational modeling for Wnt pathway analysis, including the role of Fz2 as a receptor, is established. cmu.eduresearchgate.net

Structural Biology Techniques for Fz2 Domain Analysis (excluding basic properties)

Structural biology techniques aim to determine the three-dimensional structure of proteins and their domains, which is critical for understanding their function and interaction with other molecules. For Fz2, these techniques can provide detailed information about its extracellular cysteine-rich domain (CRD), transmembrane domains, and intracellular regions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine the structure and dynamics of proteins, particularly in solution. NMR has been used to study the interaction between the PDZ domain of Dishevelled and a conserved internal sequence in the C-terminal region of Frizzled proteins, including Fz2. nih.govsdbonline.org This provides atomic-level details about how Fz2 interacts with downstream signaling partners. nih.govsdbonline.org

X-ray crystallography is another powerful technique for determining protein structures, although it requires obtaining protein crystals. A crystal structure of a fragment of Clostridium difficile toxin B in complex with the cysteine-rich domain of human FZD2 has been determined, revealing insights into how this toxin interacts with Fz2. nih.gov This demonstrates the applicability of crystallography to Fz2 domain analysis.

Homology modeling is a computational approach used to build a 3D model of a protein based on the known structure of a related protein (a homolog). This can be particularly useful when experimental structures are not available for the entire protein or specific domains. Homology modeling has been applied to predict the 3D structure of Frizzled GPCR class members, which would include Fz2, providing a structural framework for further investigation. nih.govbipublication.com

Model Organism Systems for Fz2 Research

Model organisms are invaluable tools for studying the in vivo function of proteins like Fz2, allowing researchers to investigate their roles in development, physiology, and disease in a complex biological context.

Drosophila melanogaster Models

The fruit fly, Drosophila melanogaster, is a widely used model organism in Fz2 research due to its genetic tractability and conserved signaling pathways. Drosophila has two main Frizzled receptors involved in Wnt signaling, Frizzled (Fz) and Frizzled-2 (Fz2), which are orthologs of mammalian Frizzled receptors. biologists.comnih.gov

Drosophila models have been instrumental in understanding the roles of Fz2 in various developmental processes, including embryonic development, wing patterning, and nervous system development. biologists.comsdbonline.orgnih.gov Studies in Drosophila have shown that Fz and Fz2 can function redundantly as receptors for the Wnt ligand Wingless (Wg). biologists.comnih.gov However, research also indicates that Fz and Fz2 have distinct signaling specificities and subcellular localizations, contributing to the complexity of Wnt signaling outcomes. plos.orgnih.govsdbonline.org

Genetic studies in Drosophila utilizing loss-of-function and gain-of-function mutations in the fz2 gene have provided significant insights into its biological roles. For example, mutations in fz2 can affect Wg signal transduction and lead to developmental defects. biologists.comnih.gov Furthermore, Drosophila models have been used to investigate the non-canonical Fz2 signaling pathway, which is involved in generating calcium transients and is required for the maturation of certain neuronal circuits. sdbonline.orgnih.gov

Research in Drosophila has also explored the interaction of Fz2 with other components of the Wnt pathway and related proteins. Co-immunoprecipitation experiments in Drosophila S2 cells have confirmed the binding of the Fz2 C-terminus to Dishevelled. nih.gov Studies have also investigated the interaction between Fz2 and the co-receptor Arrow (the Drosophila ortholog of LRP5/6). sdbonline.orgharvard.edu

Drosophila models continue to be valuable for dissecting the intricate functions and interactions of Fz2 in the context of a living organism.

Murine (Mouse) Models for Human Disease Modeling

Murine models have been instrumental in elucidating the physiological functions of Frizzled 2 (Fzd2) and its role in the pathogenesis of human diseases, particularly those associated with Wnt signaling pathways. Studies utilizing genetically engineered mouse models, including knockout and knock-in lines, have provided valuable insights into the developmental processes regulated by Fzd2 and how disruptions in its function contribute to congenital anomalies.

Early research using global knockout mouse models for Fzd2 (Fzd2tm1.1Nat allele) suggested potential functional redundancy with other Frizzled receptors like Fzd1 and Fzd7, as homozygous mice were viable to birth but exhibited a partially penetrant cleft palate phenotype (approximately 50%) and postnatal runting in survivors. biorxiv.orgguidetopharmacology.orgjax.org However, investigations into these early models revealed that some retained a portion of the Fzd2 coding sequence encoding the C-terminus, which could preserve partial signaling function, suggesting these might be hypomorphic alleles rather than true nulls. biorxiv.orgbiorxiv.orgresearchgate.net

In contrast, a global null allele of Fzd2 generated by the International Mouse Phenotyping Consortium (IMPC), which deletes the entire coding region, resulted in early embryonic lethality (before E9.5). biorxiv.orgbiorxiv.orgresearchgate.net This early lethality highlighted the critical role of Fzd2 in early embryonic development and underscored the necessity of conditional or floxed alleles to study Fzd2 function in specific tissues and later developmental stages. biorxiv.orgbiorxiv.org

More recent efforts have focused on generating new mouse models that more accurately recapitulate human FZD2-associated syndromes, such as Autosomal Dominant Omodysplasia (ADO) and Robinow Syndrome (RS), which are characterized by limb reductions and craniofacial anomalies. biorxiv.orgnih.gov These syndromes have been linked to heterozygous mutations in human FZD2, including a premature stop codon variant (W548*) and missense variants. nih.gov

To model the human FZD2 W548* variant, researchers used CRISPR/Cas9-mediated genome editing to create a mouse allelic series, including a humanized Fzd2W553* knock-in model and lines with small deletions in the C-terminal region (Fzd2D3 and Fzd2D4). nih.govnih.govbiologists.com Embryos mosaic for the humanized Fzd2W553* knock-in displayed cleft palate and shortened limbs, consistent with patient phenotypes. nih.govbiologists.com Homozygotes for the Fzd2D3 and Fzd2D4 deletion alleles exhibited a highly penetrant cleft palate, shortened limbs, and perinatal lethality. nih.govnih.govbiologists.com

Detailed research findings from these models have demonstrated that modifications in the C-terminus of Fzd2 lead to shortened limb bones and craniofacial malformations. nih.gov Analysis of Fzd2D4/D4 craniofacial tissues indicated decreased canonical Wnt signaling. nih.govnih.govbiologists.com Furthermore, studies using these models have shown that Fzd2 regulates limb development by mediating both canonical (β-catenin-dependent) and non-canonical (WNT5A/PCP) Wnt signaling pathways. researchgate.net Disruption of Fzd2 function in limb mesenchyme in these models caused the formation of shortened bone elements and defects in both Wnt/β-catenin and WNT5A/PCP signaling. researchgate.net

Murine models have also been utilized to investigate the role of Fzd2 in other contexts, such as neural tube closure, ventricular septum closure, and cardiac outflow tract positioning, often revealing partially redundant roles with Fzd1. nih.govnih.gov Combined mutations in Fzd1 and Fzd2 in mice result in fully penetrant defects in palate closure and highly penetrant ventricular septal defects. nih.gov Genetic interactions between Fzd2 and components of the planar cell polarity (PCP) pathway, such as Vangl2, have also been observed, affecting processes like neural tube closure and inner ear sensory hair cell orientation. nih.govnih.govnih.gov

Recent studies have also explored the function of Fzd2 in adult tissues using conditional knockout models. For instance, deletion of Fzd2 in cardiomyocytes of adult mice led to cardiomegaly and increased proliferation potential, suggesting a role for Fzd2 in adult cardiac homeostasis and injury response. researchgate.net The increased number of FZD2-positive astrocytes observed in mouse models of Amyotrophic Lateral Sclerosis (ALS) also suggests a potential involvement of Fzd2 in neurodegenerative processes. researchgate.netuab.cat

The development and characterization of these diverse murine models have been crucial for understanding the complex roles of Fzd2 in development and disease. They have provided valuable platforms for investigating the underlying molecular mechanisms and evaluating potential therapeutic strategies.

Here is a summary of key findings from murine models of Fzd2 deficiency or modification:

Mouse Model/AlleleKey PhenotypesAssociated Signaling PathwaysReferences
Fzd2tm1.1Nat (hypomorphic)Partially penetrant cleft palate (~50%), postnatal runtingPreserves C-terminal signaling function biorxiv.orgguidetopharmacology.orgjax.org
Fzd2 Global Null (IMPC)Early embryonic lethality (before E9.5)Critical for early embryonic development biorxiv.orgbiorxiv.orgresearchgate.net
Fzd2W553* (humanized knock-in)Cleft palate, shortened limbs, perinatal lethality (in mosaic embryos)Decreased canonical Wnt signaling nih.govbiologists.com
Fzd2D3, Fzd2D4 (C-terminal deletions)Highly penetrant cleft palate, shortened limbs, perinatal lethality (homozygous)Decreased canonical Wnt signaling, affects Wnt/β-catenin and WNT5A/PCP researchgate.netnih.govnih.govbiologists.com
Fz1-/-; Fz2-/-Fully penetrant cleft palate, highly penetrant ventricular septal defectsInvolved in tissue fusion processes, potential interaction with PCP nih.govnih.govnih.gov
Fzd2 Conditional Knockout (Cardiomyocytes)Cardiomegaly, increased cardiomyocyte proliferation potential after MIInvolved in adult cardiac homeostasis researchgate.net

Future Directions and Unresolved Questions in Fz2 Research

Elucidating the Full Repertoire of Fz2 Ligands and Co-receptors

While Wnt proteins are established ligands for Fz2, the complete spectrum of Wnt ligands that interact with Fz2 and the specificities of these interactions are still being elucidated. genecards.orgresearchgate.netnih.gov Research indicates that Fz2 can bind to multiple Wnt ligands, including Wnt3a and Wnt5a, and can activate both β-catenin-dependent (canonical) and β-catenin-independent (non-canonical) pathways depending on the specific ligand and cellular context. nih.gov The competitive binding of different Wnts to Fz2 can influence pathway activation, as shown by Wnt5a inhibiting Wnt3a binding to Fz2 in some cell lines. nih.gov

Furthermore, Fz2's interaction with various co-receptors significantly impacts signaling outcomes. LRP5/6 are known co-receptors for the canonical Wnt pathway, and their interaction with Fz2 is crucial for signal transduction. frontiersin.orgnih.govfrontiersin.org However, the involvement of other receptors, such as Ror1/2, in Fz2-mediated non-canonical signaling warrants further investigation. nih.govnih.gov The secreted Frizzled-related proteins (SFRPs), structurally related to Fz receptors, can also interact with Wnt proteins and potentially Fz2, acting as modulators of Wnt signaling, though the precise nature and specificity of these interactions require further study. biologists.comdntb.gov.ua Unresolved questions persist regarding whether post-translational modifications on Fz receptors, including ubiquitination, influence their interaction with co-receptors like LRP5/6. frontiersin.org

Deeper Understanding of Fz2 Conformational Signaling Specificity

A critical area of future research involves understanding how Fz2, as a seven-transmembrane receptor, translates ligand binding into specific intracellular signaling cascades. Like other Frizzled receptors, Fz2 possesses a cysteine-rich domain (CRD) for Wnt binding and a seven-transmembrane domain that undergoes conformational changes upon activation. spandidos-publications.comresearchgate.netnih.gov These conformational changes are key to recruiting and activating downstream intracellular proteins, such as Dishevelled (Dvl). sdbonline.orgnih.govbiorxiv.orguniprot.org

However, the precise molecular mechanisms by which Fz2 selectively activates canonical versus non-canonical pathways based on ligand or co-receptor binding are not fully understood. frontiersin.orgresearchgate.netnih.gov Studies using techniques like BRET have begun to reveal Wnt-induced conformational dynamics in Fzd-Dvl complexes, suggesting that these dynamics, rather than just recruitment, play a role in pathway initiation and selectivity. biorxiv.org Further structural and biophysical studies are needed to fully elucidate the distinct conformational states of Fz2 induced by different ligands and co-receptors and how these states dictate the recruitment and activation of specific downstream effectors, thereby determining signaling specificity.

Comprehensive Mapping of Fz2-Mediated Interactomes in Diverse Cellular Contexts

Understanding the full network of proteins that interact with Fz2 in different cell types and physiological conditions is essential for deciphering its diverse functions. Fz2 is known to interact with components of both canonical and non-canonical Wnt pathways, including Dishevelled proteins (Dvl1-3) and LRP5/6. frontiersin.orgnih.govbiorxiv.orguniprot.org Bioinformatic analyses have identified other potential interacting proteins, such as ROR2, Wnt2, and Wnt4A, highlighting the complexity of the Fz2 interaction network. nih.gov

Future research should focus on comprehensively mapping the Fz2 interactome using advanced proteomics and biochemical approaches in various cellular contexts, including different developmental stages, tissue types, and disease states. This will help identify novel Fz2-interacting proteins, including scaffolding proteins, enzymes, and regulatory molecules, that modulate its signaling output and contribute to its specific biological roles. Understanding how these interactomes change in response to different stimuli or in pathological conditions will provide crucial insights into Fz2-mediated processes.

Integrating Fz2 Signaling with Other Developmental and Pathological Pathways

Fz2 signaling does not occur in isolation but is integrated with other signaling pathways to regulate complex biological processes. Research has shown interplay between Fz2-mediated Wnt signaling and other pathways in various contexts, such as the integration of Wnt signals in neuroblastoma growth nih.gov, the potential involvement of Fz2 in regulating the STAT3 pathway in oral squamous cell carcinoma migration and invasion spandidos-publications.com, and the potential interplay with Hippo signaling in hepatocellular carcinoma. nih.gov

Further research is needed to systematically investigate the crosstalk between Fz2 signaling and other critical pathways involved in development, tissue homeostasis, and disease pathogenesis. This includes exploring how Fz2 signaling influences or is influenced by pathways such as RTK signaling nih.gov, Notch, Hedgehog, and TGF-β pathways. Understanding these intricate interactions is crucial for a holistic view of Fz2 function and for identifying potential points of convergence or divergence that could be targeted therapeutically.

Investigating Fz2 Regulatory Mechanisms in Tissue Homeostasis and Regeneration

While Wnt signaling, in general, is known to play roles in tissue homeostasis and regeneration, the specific contributions and regulatory mechanisms of Fz2 in these processes are still being explored. researchgate.netfrontiersin.org Fz2 is expressed in various adult tissues wikipedia.org, suggesting potential roles beyond embryonic development. Studies in model organisms like Drosophila have provided insights into Fz2's involvement in tissue patterning and regeneration. researchgate.netwhiterose.ac.uk

Future research should focus on elucidating the precise roles of Fz2 in maintaining adult tissue homeostasis, including stem cell regulation, tissue repair, and regeneration in various organs. This involves investigating how Fz2 expression and activity are regulated in adult tissues and how dysregulation of Fz2 contributes to age-related decline or impaired regenerative capacity. Understanding these mechanisms could lead to novel strategies for promoting tissue repair and regeneration.

Development of Novel Research Tools and Genetic Models for Fz2 Study

Progress in understanding Fz2 is significantly dependent on the availability of robust research tools and genetic models. The development and characterization of reliable antibodies, reporters, and inhibitors specific to Fz2 are crucial for accurately studying its expression, localization, and activity. ptglab.com

Furthermore, the generation and careful validation of genetic models, particularly conditional knockout and knock-in mouse models, are essential for dissecting the tissue-specific and context-dependent functions of Fz2. researchgate.netbiorxiv.orgnih.govbiologists.combiorxiv.org Challenges in existing Fz2 mouse models, such as incomplete deletion or hypomorphic function, highlight the need for rigorous validation of newly generated models to ensure accurate interpretation of experimental results. researchgate.netbiorxiv.orgbiorxiv.org Continued development of advanced tools, including those for studying conformational dynamics and protein interactions in living cells, will be vital for addressing the unresolved questions in Fz2 research. biorxiv.org

Q & A

Q. How can FZ-2 protein expression be reliably detected in tissue samples?

  • Methodological Answer : FZ-2 (Frizzled-2) expression can be quantified using antibody-based techniques such as Western blotting or immunohistochemistry, with polyclonal rabbit antibodies validated for specificity . For spatial localization, in situ hybridization is recommended, as demonstrated in mouse embryonic studies to map FZ-2 mRNA distribution . Microarray analysis is suitable for large-scale expression profiling, as shown in activated hepatic stellate cells (HSCs) during liver fibrosis .

Q. What role does FZ-2 play in Wnt signaling pathways?

  • Methodological Answer : FZ-2 functions as a receptor in both canonical and non-canonical Wnt pathways. In non-canonical signaling (e.g., Wnt5a/FZ-2), it activates calcium-dependent pathways without β-catenin stabilization. To distinguish pathway activation, measure downstream markers: phosphorylated Dishevelled (Dvl) for non-canonical signaling and nuclear β-catenin levels for canonical pathways. Liver fibrosis studies confirm FZ-2’s role in Wnt5a-driven HSC activation via cyclin D1 and PPARβ induction .

Advanced Research Questions

Q. How should experimental models be designed to study FZ-2’s dual roles in development and disease?

  • Methodological Answer : Use tissue-specific knockout or overexpression models. For developmental roles (e.g., pancreas or neural tube), employ CRISPR/Cas9 in murine embryos and validate via in situ hybridization . In disease contexts (e.g., liver fibrosis), induce HSC activation with TGF-β and quantify FZ-2/Wnt5a co-expression via RT-qPCR and immunoblotting. Contrast results across models to identify context-dependent regulatory mechanisms .

Q. How can contradictory data on FZ-2’s signaling outcomes be resolved?

  • Methodological Answer : Contradictions often arise from tissue-specific Wnt ligand availability or crosstalk with other receptors (e.g., LRP6). Apply pathway-specific inhibitors (e.g., IWR-1 for canonical Wnt) and perform phosphoproteomics to dissect signaling nodes. In liver fibrosis, Jiang et al. resolved discrepancies by showing FZ-2-mediated β-catenin-independent HSC proliferation via cyclin D1 upregulation .

Q. What advanced techniques map FZ-2’s protein-protein interactions?

  • Methodological Answer : Use co-immunoprecipitation (Co-IP) with anti-FZ-2 antibodies to isolate complexes, followed by mass spectrometry (LC-MS/MS) for partner identification . For dynamic interactions, employ cell-based thermal shift assays (CETSA) to monitor FZ-2 stability upon ligand binding. Structural studies (e.g., cryo-EM) can resolve FZ-2/Wnt5a binding interfaces, though this requires purified recombinant proteins .

Q. How can FZ-2 activity be quantified in heterogeneous cell populations?

  • Methodological Answer : Combine fluorescence-activated cell sorting (FACS) with single-cell RNA sequencing to profile FZ-2 expression across cell subtypes. For protein-level quantification, use multiplex immunofluorescence or targeted proteomics (e.g., parallel reaction monitoring, PRM) in laser-capture microdissected tissues . In liver fibrosis models, this approach revealed elevated FZ-2 in α-SMA+ HSCs .

Methodological Considerations Table

Research Goal Recommended Techniques Key References
Expression profilingMicroarray, RT-qPCR, in situ hybridization
Pathway activationPhospho-specific antibodies (Dvl, β-catenin), calcium flux assays
Protein interaction mappingCo-IP, CETSA, LC-MS/MS
Tissue-specific localizationImmunohistochemistry, multiplex fluorescence microscopy
Functional studies in vivoCRISPR/Cas9 knockout, tissue-specific promoters for overexpression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.